N,1,3-trimethyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,2,5-trimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRSDMVJRJNKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Aminopyrazole Scaffold
An In-Depth Technical Guide to the Synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine
The 5-aminopyrazole framework is a privileged heterocyclic motif that serves as a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] Its structural versatility and capacity for diverse chemical modifications have positioned it as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound, a specifically substituted derivative, represents a key building block for further molecular elaboration. The strategic placement of methyl groups at the N1 and C3 positions, along with the N-methylation of the C5-amino group, significantly influences the molecule's steric and electronic properties, making its efficient and regioselective synthesis a topic of considerable interest for researchers in drug discovery and process development.
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will delve into the critical cyclocondensation reaction that forms the pyrazole core and the subsequent N-methylation step, offering field-proven insights to navigate the synthetic challenges involved.
Primary Synthetic Strategy: A Two-Stage Approach
The most logical and widely adopted strategy for the synthesis of this compound involves a two-stage process:
-
Stage 1: Pyrazole Core Formation via Cyclocondensation. Construction of the 1,3-dimethyl-1H-pyrazol-5-amine intermediate.
-
Stage 2: Exocyclic Amine Methylation. Introduction of the final methyl group onto the C5-amino moiety.
This approach allows for greater control over the regiochemical outcome and facilitates purification of the key intermediate before final functionalization.
Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
The cornerstone of this synthesis is the condensation of a β-ketonitrile with a substituted hydrazine.[1] This reaction is one of the most versatile and efficient methods for constructing the 5-aminopyrazole ring system.
Core Reaction: Methylhydrazine and Acetoacetonitrile
The principal route involves the reaction between methylhydrazine and acetoacetonitrile (3-oxobutanenitrile). The mechanism proceeds through two key steps:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of methylhydrazine initiates an attack on the electrophilic carbonyl carbon of acetoacetonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, leading to a 5-imino-4,5-dihydro-1H-pyrazole, which rapidly tautomerizes to the aromatic 5-aminopyrazole product.[1]
Caption: N-methylation of the C5-amino group.
Quantitative Data Summary
While specific yield data for the complete synthesis of this compound is sparsely reported, the yields for the foundational steps can be inferred from analogous syntheses in the literature.
| Step | Reactants | Conditions | Typical Yield | Reference |
| 1. Cyclocondensation | Acetoacetonitrile, Methylhydrazine | Ethanol, Reflux, 2-4h | 80-90% | |
| 1. Cyclocondensation | β-Ketonitriles, Hydrazines (General) | Acetic Acid or Ethanol, Heat | Good to Excellent | |
| 2. N-Methylation | 5-Aminopyrazole, Methyl Iodide, K₂CO₃ | Acetone or DMF, RT, 12-24h | 60-75% | [3] |
Note: Yields are representative and can vary based on substrate, scale, and specific reaction conditions.
Detailed Experimental Protocols
The following protocols are self-validating and represent a robust methodology for the synthesis.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
Materials:
-
Methylhydrazine (4.61 g, 0.1 mol)
-
Acetoacetonitrile (8.31 g, 0.1 mol)
-
Ethanol (100 mL)
-
Glacial Acetic Acid (0.5 mL, catalyst)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetoacetonitrile and ethanol. Stir until a homogeneous solution is formed.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazol-5-amine as a crystalline solid.
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass [M+H]⁺ would be approximately 112.09 g/mol .
Protocol 2: Synthesis of this compound
Materials:
-
1,3-Dimethyl-1H-pyrazol-5-amine (5.56 g, 0.05 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous (8.29 g, 0.06 mol)
-
Methyl Iodide (7.80 g, 0.055 mol)
-
Acetone, anhydrous (150 mL)
Procedure:
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-dimethyl-1H-pyrazol-5-amine and anhydrous potassium carbonate.
-
Add anhydrous acetone and stir the suspension under a nitrogen atmosphere.
-
Dissolve the methyl iodide in 20 mL of anhydrous acetone and add it to the dropping funnel.
-
Add the methyl iodide solution dropwise to the stirred suspension over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford this compound.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The expected mass [M+H]⁺ would be approximately 126.11 g/mol .
Conclusion
The synthesis of this compound is most effectively accomplished through a two-stage process involving a regioselective cyclocondensation followed by a controlled N-methylation. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can reliably produce this valuable chemical intermediate. The protocols and insights provided in this guide offer a robust framework for laboratory synthesis, enabling further exploration of the rich chemistry and potential applications of substituted aminopyrazoles in drug development and beyond.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (2025). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). National Institutes of Health (NIH). [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]
- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS No: 28466-21-9). Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical characteristics. It outlines detailed, field-proven methodologies for the experimental determination of key parameters such as melting point, boiling point, water solubility, and pKa. The guide also discusses the compound's chemical reactivity, stability, and safety considerations, grounding all information in authoritative references to ensure scientific integrity. Visualized workflows and tabulated data are provided to facilitate understanding and application in a laboratory setting.
Introduction and Compound Identification
1,3,5-Trimethyl-1H-pyrazol-4-amine is a substituted aminopyrazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] A precise understanding of the physicochemical properties of this specific molecule is fundamental for its development as a potential therapeutic agent, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.
This guide serves as a central repository of technical information for 1,3,5-trimethyl-1H-pyrazol-4-amine, with a focus on practical, verifiable experimental protocols. It is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.
Compound Identification:
| Identifier | Value | Source |
| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine | PubChem[2] |
| CAS Number | 28466-21-9 | PubChem[2] |
| Molecular Formula | C₆H₁₁N₃ | PubChem[2] |
| Molecular Weight | 125.17 g/mol | PubChem[2] |
| Canonical SMILES | CC1=C(C(=NN1C)C)N | PubChem[2] |
| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | PubChem[2] |
Core Physicochemical Properties
A compound's physical and chemical properties are critical determinants of its behavior in both chemical and biological systems. This section details the known and predicted properties of 1,3,5-trimethyl-1H-pyrazol-4-amine and provides robust protocols for their experimental verification.
Physical Properties
The physical state, melting point, and boiling point are fundamental characteristics that inform on the purity, handling, and processing of a chemical substance.
Table of Physical Properties:
| Property | Value | Data Type |
| Physical Form | Crystals or crystalline powder | Experimental |
| Appearance | White to cream to pale brown | Experimental |
| Melting Point | 100.0 - 106.0 °C | Experimental[3] |
| Boiling Point | Not Experimentally Determined | - |
| Water Solubility | Not Experimentally Determined | - |
The melting point is a sensitive indicator of purity.[4] The capillary method is a widely accepted and reliable technique for its determination.
Methodology Rationale: This method relies on the precise observation of the phase transition from solid to liquid within a controlled heating environment. The narrow temperature range of melting is indicative of a pure compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of 1,3,5-trimethyl-1H-pyrazol-4-amine is completely dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring the open end is used for loading. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Commence heating at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
While no experimental boiling point is currently documented, the following protocol can be employed for its determination.
Methodology Rationale: This micro-scale method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is indicated by the cessation of bubble evolution and the entry of the liquid into an inverted capillary.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of liquid 1,3,5-trimethyl-1H-pyrazol-4-amine into a small test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., mineral oil).
-
Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Chemical Properties
The chemical properties of a compound, such as its solubility and acidity/basicity (pKa), are paramount for understanding its behavior in solution, which is critical for drug development.
Table of Chemical Properties:
| Property | Value | Data Type |
| Water Solubility | Not Experimentally Determined | - |
| pKa | Not Experimentally Determined | - |
The aqueous solubility of a compound is a key factor in its absorption and distribution in biological systems. The OECD Guideline 105 provides a standardized method for its determination.[5][6][7] The flask method is suitable for substances with solubilities above 10 mg/L.[5][8]
Methodology Rationale: This method determines the saturation mass concentration of the substance in water at a given temperature by allowing the system to reach equilibrium. Subsequent analysis of the aqueous phase provides the solubility value.
Step-by-Step Protocol:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample mass and analytical method.
-
Equilibration: An excess amount of 1,3,5-trimethyl-1H-pyrazol-4-amine is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of 1,3,5-trimethyl-1H-pyrazol-4-amine in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The water solubility is expressed in g/L or mg/L.
Caption: Workflow for Water Solubility Determination (Flask Method).
The pKa value(s) of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for determining pKa.
Methodology Rationale: This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the protonated and deprotonated forms of the analyte are present in equal concentrations.
Step-by-Step Protocol:
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of 1,3,5-trimethyl-1H-pyrazol-4-amine of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) as 1,3,5-trimethyl-1H-pyrazol-4-amine is expected to be basic. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the curve (the equivalence point). More accurately, the pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Chemical Reactivity and Stability
The pyrazole ring is a stable aromatic system. The reactivity of 1,3,5-trimethyl-1H-pyrazol-4-amine is primarily influenced by the amino group at the C4 position and the nitrogen atoms within the pyrazole ring.
-
Basicity: The amino group at C4 and the pyridine-like nitrogen atom (N2) are the main basic centers. The N-methylation at position 1 prevents its participation in acid-base chemistry. The pKa of the conjugate acid will quantify this basicity.
-
Nucleophilicity: The exocyclic amino group is a potent nucleophile and is expected to react with various electrophiles, such as acylating and alkylating agents.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the electron-donating amino group at C4 will further activate the ring, though the positions for substitution are limited in this fully substituted ring.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents and extreme pH conditions should be avoided. The pyrazole ring itself is generally resistant to oxidation.[1]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of identity of 1,3,5-trimethyl-1H-pyrazol-4-amine.
Summary of Available Spectroscopic Data:
| Technique | Data Highlights | Source |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 125. Key fragments at m/z 58, 56, 42. | PubChem[2] |
| Infrared (IR) Spectroscopy | Data available from KBr-Pellet FTIR. | PubChem[2] |
| ¹³C NMR Spectroscopy | Data available. | PubChem[2] |
| ¹⁵N NMR Spectroscopy | Data available. | PubChem[2] |
Safety and Handling
Based on aggregated GHS information, 1,3,5-trimethyl-1H-pyrazol-4-amine should be handled with appropriate precautions.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a detailed overview of the known physical and chemical properties of 1,3,5-trimethyl-1H-pyrazol-4-amine and outlines robust, standardized protocols for the experimental determination of key missing parameters. The provided information on its identity, properties, reactivity, and safety is intended to support researchers and drug development professionals in their work with this compound. Adherence to the described experimental methodologies will ensure the generation of high-quality, reliable data, which is crucial for advancing scientific understanding and potential therapeutic applications.
References
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]
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Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]
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U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. [Link]
-
MDPI. (2002). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2002(3), M281. [Link]
-
Environment Canada. (2014). Guidance Document for the New Substances Notification Regulations (Chemicals and Polymers). [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
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FILAB. Solubility testing in accordance with the OECD 105. [Link]
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PubChem. 1,3,5-Trimethylpyrazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]
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PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
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ResearchGate. (1998). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). [Link]
-
Elmaati, T. M. A., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(3), 604-611. [Link]
- Google Patents. (1997).
-
Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. [Link]
-
University of Calgary. Melting point determination. [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. InDrug Bioavailability (pp. 119-158). John Wiley & Sons, Inc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. OECD 105 - Phytosafe [phytosafe.com]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. filab.fr [filab.fr]
- 7. tegewa.de [tegewa.de]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Molecular Structure of N,1,3-trimethyl-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and materials science.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a vast array of molecules with significant pharmacological and agrochemical applications.[2][3] N,1,3-trimethyl-1H-pyrazol-5-amine is a member of the 5-aminopyrazole subclass, which are polyfunctional compounds of immense synthetic utility.[4] The primary amine at the C5 position serves as a critical nucleophilic handle, enabling the construction of diverse molecular architectures and fused heterocyclic systems.[4] This guide provides a comprehensive technical analysis of the molecular structure of this compound, detailing the synergistic application of modern analytical techniques for its unambiguous characterization.
Foundational Molecular Profile
A precise understanding of a molecule begins with its fundamental properties. For this compound, these defining characteristics provide the basis for all subsequent structural analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [5] |
| Molecular Weight | 125.17 g/mol | [6] |
| IUPAC Name | 1,3,5-trimethyl-1H-pyrazol-4-amine | [6] |
| CAS Registry Number | 28466-21-9 | [5] |
| Canonical SMILES | CC1=C(C(=NN1C)C)N | [6] |
Note: The user-provided topic name "this compound" and the IUPAC name "1,3,5-trimethyl-1H-pyrazol-4-amine" from databases like PubChem and NIST refer to different isomers. This guide will proceed by analyzing the structure corresponding to the provided name: This compound . The principles and techniques described are directly applicable to the characterization of any isomer in this family.
Visualizing the Core Structure
The arrangement of atoms in this compound forms a distinct heterocyclic framework.
Caption: 2D structure of this compound.
Synthesis Context: The Genesis of the 5-Aminopyrazole Core
The synthesis of this compound is rooted in established methodologies for creating the 5-aminopyrazole ring. The most versatile and widely adopted approach involves the condensation of a β-ketonitrile with a substituted hydrazine.[3][7]
This reaction proceeds through a well-defined mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to ring closure.[3]
-
Tautomerization: A final proton shift yields the aromatic 5-aminopyrazole ring system.
The specific substitution pattern of this compound is achieved by selecting the appropriate starting materials: 3-oxobutyronitrile (acetoacetonitrile) and 1,2-dimethylhydrazine.
Caption: Generalized synthesis pathway for 5-aminopyrazoles.
Comprehensive Structural Elucidation Workflow
Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research, demanding a self-validating system of orthogonal analytical techniques. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unassailable confirmation of the identity and purity of this compound.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide a detailed atomic fingerprint.
¹H NMR Analysis: The proton NMR spectrum is expected to show four distinct signals:
-
Three Singlets (3H each): Corresponding to the three magnetically non-equivalent methyl groups (N1-CH₃, C3-CH₃, and the amine protons, though the NH₂ signal may be broad and its integration variable due to exchange with trace water in the solvent).
-
One Singlet (1H): A sharp signal for the lone proton at the C4 position of the pyrazole ring. The chemical shift of this proton is indicative of the electronic nature of the aromatic ring.
¹³C NMR Analysis: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom:
-
Three Methyl Carbons: Resonances for the N1-CH₃ and C3-CH₃ carbons.
-
Three Ring Carbons: Signals for C3, C4, and C5 of the pyrazole core. The chemical shifts reveal the electronic density at each position; for instance, the C4 carbon in similar pyrazole rings is noted to be highly shielded (high electron density), resulting in an upfield shift.[1]
Predicted NMR Spectroscopic Data (in CDCl₃)
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Rationale & Comparative Insights |
| NH₂ | ~3.0-4.0 (broad s) | - | Position is variable and depends on concentration and solvent. Broadness is due to quadrupole effects and proton exchange. |
| C4 -H | ~5.5-6.0 (s) | ~85-95 | The C4-H is a singlet as it has no adjacent protons. The high electron density of the π-excessive pyrazole ring at C4 results in a significant upfield shift for both the proton and carbon signals compared to typical aromatic systems.[1] |
| N1 -CH₃ | ~3.5-3.8 (s) | ~34-38 | This methyl group is attached to a nitrogen within the aromatic ring, leading to a characteristic downfield shift. |
| C3 -CH₃ | ~2.1-2.4 (s) | ~12-16 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. |
| C5 | - | ~150-155 | The carbon atom bearing the electron-donating amino group is expected to be significantly deshielded. |
| C3 | - | ~145-150 | The substituted C3 carbon atom within the pyrazole ring. |
Note: These are predicted values based on published data for structurally similar compounds.[1][8] 2D NMR experiments (COSY, HSQC, HMBC) are required for definitive assignment by correlating proton and carbon signals.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing definitive evidence for the presence of specific functional groups. The IR spectrum of this compound is characterized by several key absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3250 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂), confirming the amine functionality.[9] |
| 2980-2850 | C-H Stretch | -CH₃ (Alkyl) | Confirms the presence of the methyl groups. |
| 1650-1580 | N-H Bend (Scissoring) | N-H (Primary Amine) | A sharp band that further corroborates the primary amine assignment.[9] |
| 1580-1600 | C=N / C=C Stretch | Pyrazole Ring | These vibrations are characteristic of the aromatic pyrazole ring system.[10] |
| 1335-1250 | C-N Stretch | Aromatic Amine | Indicates the bond between the pyrazole ring (aromatic system) and the amine nitrogen.[9] |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of the molecule.
-
Electron Ionization (EI-MS): This technique would show a molecular ion peak (M⁺) at an m/z value corresponding to the integer mass of the molecule (125 amu). The fragmentation pattern would provide additional structural clues.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive method for confirming the molecular formula. It measures the mass-to-charge ratio to several decimal places. For this compound (C₆H₁₁N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with an acceptable error of less than 5 ppm. This provides irrefutable evidence of the elemental composition.
Standard Operating Protocol: Structural Verification of this compound
This protocol outlines the self-validating workflow for the structural confirmation of a newly synthesized batch of the target compound.
1. Sample Preparation:
- Ensure the sample is purified to >95% purity, as confirmed by a preliminary technique like LC-MS or TLC.
- For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- For IR: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an FTIR-ATR accessory.
- For HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
2. Data Acquisition:
- NMR:
- Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
- Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C and 2D spectra.
- IR:
- Record the spectrum from 4000 to 400 cm⁻¹.
- Perform a background scan prior to the sample scan.
- HRMS:
- Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
- Acquire data in positive ion mode to observe the [M+H]⁺ ion.
3. Data Analysis and Cross-Validation:
- Step 1 (MS): Confirm the measured exact mass matches the calculated mass for C₆H₁₁N₃, verifying the molecular formula.
- Step 2 (IR): Identify the key vibrational bands corresponding to the N-H (two bands) and C=N functional groups. The presence of the dual N-H stretch is critical evidence for the primary amine.
- Step 3 (NMR):
- Integrate the ¹H NMR spectrum to confirm the proton count (3H, 3H, 3H, 1H).
- Use the HSQC spectrum to link each proton signal to its directly attached carbon.
- Use the HMBC spectrum to establish long-range (2-3 bond) correlations. For example, correlations from the N1-CH₃ protons to C5 and N2, and from the C4-H to C3 and C5, will definitively establish the substitution pattern on the pyrazole ring.
- Step 4 (Final Confirmation): The structure is considered unambiguously confirmed only when the data from all three techniques are consistent and fully support the proposed structure of this compound.
Significance and Applications
The structural framework of this compound is not merely of academic interest. It serves as a valuable building block in the development of more complex molecules. For example, derivatives of 1,3,5-trimethylpyrazole are used in the synthesis of novel malonamides investigated for their biological activities.[11] The amine group at the C5 position is a key point for diversification, allowing chemists to readily modify the scaffold to optimize interactions with biological targets, leading to the discovery of new therapeutic agents and crop protection chemicals.[11][12]
References
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]
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1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. [Link]
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1,3,5-trimethyl-1H-pyrazol-4-amine. PubChem, National Center for Biotechnology Information. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. National Institutes of Health (NIH). [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
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Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications. [Link]
- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
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Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. ACS Publications. [Link]
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Pyrazolo[1,5-a][1][2][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (NIH). [Link]
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1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
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Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Applicable Chemistry. [Link]
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An In-depth Technical Guide to N,1,3-trimethyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N,1,3-trimethyl-1H-pyrazol-5-amine is a substituted aminopyrazole that holds significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its role in drug discovery and agrochemical development. Detailed protocols, mechanistic insights, and extensive references are provided to empower researchers in their exploration of this valuable scaffold.
Chemical Identity and Physicochemical Properties
This compound, also known as 1,3-dimethyl-5-(methylamino)pyrazole, is a five-membered heterocyclic compound. Its core structure consists of a pyrazole ring with methyl groups at positions N1 and C3, and a methylamino group at the C5 position.
| Property | Value | Source(s) |
| Molecular Formula | C6H11N3 | [1][2] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| CAS Number | 103068-68-4 | [1][2] |
| Appearance | Predicted: Liquid | N/A |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |
| Boiling Point | 234.4 ± 20.0 °C (Predicted) | [1] |
| Flash Point | 95.6 °C (Predicted) | [2] |
| Refractive Index | 1.542 (Predicted) | [2] |
digraph "N_1_3_trimethyl_1H_pyrazol_5_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; N2 [label="N", pos="-0.87,0.5!", color="#4285F4", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C3 [label="C", pos="-0.87,-0.5!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C4 [label="C", pos="0,-1!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C5 [label="C", pos="0.87,-0.5!", color="#5F6368", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C_N1 [label="CH3", pos="0,2!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; C_C3 [label="CH3", pos="-1.74,-1!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; N_C5 [label="NH", pos="1.74,-1!", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_N_C5 [label="CH3", pos="2.61,-0.5!", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_N1; C3 -- C_C3; C5 -- N_C5; N_C5 -- C_N_C5; }
Figure 1: 2D structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with a substituted hydrazine. For this compound, a logical approach would involve the condensation of N-methylacetoacetamide with methylhydrazine.
Figure 2: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
It is crucial to note that this is a generalized protocol based on similar reactions and requires optimization and validation.
-
Reaction Setup: To a solution of N-methylacetoacetamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of similar structures.
2.3.1. 1H and 13C NMR Spectroscopy
| Assignment | 1H Chemical Shift (δ, ppm) - Predicted | 13C Chemical Shift (δ, ppm) - Predicted |
| N1-CH3 | 3.5 - 3.8 (s, 3H) | 35 - 40 |
| C3-CH3 | 2.1 - 2.4 (s, 3H) | 10 - 15 |
| C4-H | 5.2 - 5.6 (s, 1H) | 85 - 95 |
| NH-CH3 | 2.7 - 3.0 (s, 3H) | 30 - 35 |
| NH | Variable, broad singlet | N/A |
| C3 | N/A | 145 - 155 |
| C5 | N/A | 150 - 160 |
Causality behind Predicted Shifts:
-
The N1-methyl protons are expected to be downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.
-
The C3-methyl protons will likely appear in the typical allylic region.
-
The C4-proton is on an electron-rich aromatic ring, and its chemical shift will be influenced by the adjacent substituents.
-
The N-methyl protons of the amino group will be slightly downfield due to the nitrogen's electron-withdrawing effect.
-
In the 13C NMR spectrum, the C3 and C5 carbons, being attached to nitrogen atoms, will resonate at lower field.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| 3300 - 3500 | N-H stretching (secondary amine) |
| 2850 - 3000 | C-H stretching (aliphatic) |
| ~1600 | C=N and C=C stretching (pyrazole ring) |
| 1450 - 1550 | N-H bending |
| 1000 - 1300 | C-N stretching |
2.3.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z 125. The fragmentation pattern would be expected to involve the loss of methyl radicals (M-15), and cleavage of the exocyclic N-C bond.
Reactivity Profile
The reactivity of this compound is dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring itself.
N-Functionalization
The secondary amine at the C5 position is a key site for further functionalization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Introduction of further alkyl groups using alkyl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form more complex secondary or tertiary amines.
Ring Functionalization
While the C4 position of the pyrazole ring is substituted with a hydrogen atom, it can potentially undergo electrophilic substitution reactions, although the electron-donating amino group at C5 will influence the regioselectivity.
Applications in Research and Development
The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.
Drug Discovery
The pyrazole nucleus is a core component of many drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system-targeting compounds. The ability to easily functionalize the amino group of this compound makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
4.1.1. Kinase Inhibitors
The aminopyrazole motif is a common feature in many kinase inhibitors. By modifying the substituents on the pyrazole ring and the amino group, it is possible to tune the binding affinity and selectivity for specific kinases, which are key targets in oncology and inflammatory diseases.
Agrochemicals
Pyrazole derivatives have also found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. The structural features of this compound can be incorporated into novel pesticide candidates. For instance, the pyrazole ring is a key component of several commercial pesticides.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for the development of new pharmaceuticals and agrochemicals. Its straightforward, albeit not yet specifically documented, synthesis and the reactivity of its functional groups provide a solid foundation for the creation of diverse molecular libraries. Further exploration of the synthesis and biological activity of derivatives of this compound is warranted to fully unlock its potential in various fields of chemical research.
References
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PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603. Available from: [Link]
-
PubChem. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. Available from: [Link]
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NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]
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ChemBK. N,1,3-Trimethyl-1H-pyrazole-5-amine. Available from: [Link]
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ChemBK. This compound(WX607142). Available from: [Link]
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ResearchGate. Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
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ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available from: [Link]
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NIH. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. Available from: [Link]
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NIH. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. Available from: [Link]
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ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available from: [Link]
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JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
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MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Available from: [Link]
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PharmaCompass.com. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
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potential applications of pyrazole derivatives in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive overview of the potential applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles in oncology, inflammation, infectious diseases, and neurology. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of key pyrazole-containing agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Enduring Appeal of the Pyrazole Ring
First described by Ludwig Knorr in 1883, the pyrazole ring has captivated medicinal chemists for over a century[1]. Its enduring appeal stems from a combination of favorable physicochemical properties. The pyrazole core is a stable aromatic system, resistant to many metabolic transformations, which contributes to improved pharmacokinetic profiles of drug candidates[2]. The two nitrogen atoms provide sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets[3]. Furthermore, the pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity[4].
This versatility has led to the incorporation of the pyrazole moiety into a remarkable number of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil[5]. The continued exploration of pyrazole chemistry promises to yield a new generation of innovative medicines.
Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with numerous reliable methods at the disposal of medicinal chemists. The most common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Knorr Pyrazole Synthesis: A Classic and Versatile Method
The Knorr synthesis and its variations remain a cornerstone for constructing substituted pyrazoles. The general workflow involves the reaction of a β-ketoester with a hydrazine.
Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation
Objective: To synthesize 1,3-diphenyl-1H-pyrazole as a representative example.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization/chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized 1,3-diphenyl-1H-pyrazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Other Synthetic Approaches
Beyond the Knorr synthesis, other methods offer access to diverse pyrazole substitution patterns. These include:
-
1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity[6].
-
Reaction of α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles[7].
-
Microwave and Ultrasound-Assisted Synthesis: Modern techniques such as microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields in pyrazole synthesis, aligning with the principles of green chemistry[8].
Pyrazole Derivatives in Oncology: Targeting the Drivers of Cancer
The pyrazole scaffold is a prominent feature in a number of highly successful anti-cancer drugs, particularly kinase inhibitors. The ability of the pyrazole ring to participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore for this target class[8][9].
Tyrosine Kinase Inhibitors (TKIs)
Many FDA-approved TKIs incorporate a pyrazole core, highlighting its importance in cancer therapy[8]. These drugs have revolutionized the treatment of various malignancies.
| Drug Name (Brand Name) | Target(s) | Indication(s) |
| Crizotinib (Xalkori) | ALK, ROS1, MET | Non-small cell lung cancer (NSCLC) |
| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, polycythemia vera |
| Avapritinib (Ayvakit) | KIT, PDGFRA | Gastrointestinal stromal tumors (GIST) |
| Pralsetinib (Gavreto) | RET | NSCLC, thyroid cancer |
| Asciminib (Scemblix) | ABL1 | Chronic myeloid leukemia (CML) |
Table 1: Selected FDA-approved pyrazole-containing tyrosine kinase inhibitors.[8]
The mechanism of action of these inhibitors often involves the pyrazole core forming critical hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.
Figure 1: General binding mode of a pyrazole-based kinase inhibitor.
Other Anti-Cancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have demonstrated anti-cancer activity through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[8][9].
-
Cyclin-Dependent Kinase (CDK) Inhibition: Targeting CDKs with pyrazole-based compounds can halt aberrant cell cycle progression in cancer cells[8][9].
-
DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death[8][9].
Anti-inflammatory Applications: From COX-2 Inhibition to Novel Targets
The most well-known application of a pyrazole derivative in medicine is arguably that of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.
Selective COX-2 Inhibition
The discovery of Celecoxib was a landmark in anti-inflammatory therapy. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal cytoprotection, Celecoxib offered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects[10][11][12]. The selectivity of Celecoxib is attributed to the sulfonamide side chain fitting into a side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site.
Figure 2: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Emerging Anti-inflammatory Targets
Pyrazole Derivatives in Combating Infectious Diseases
The pyrazole scaffold has also proven to be a valuable template for the development of antimicrobial and antiviral agents.
Antibacterial Agents
Several pyrazole-containing compounds have demonstrated potent antibacterial activity. Notably, the fifth-generation cephalosporin antibiotic Ceftolozane features a pyrazolium moiety. This structural feature contributes to its stability against certain β-lactamases, enzymes that confer bacterial resistance to many β-lactam antibiotics[3][5]. Ceftolozane, often in combination with a β-lactamase inhibitor like tazobactam, is used to treat serious infections caused by multidrug-resistant bacteria[5].
Antiviral and Antifungal Activity
Pyrazole derivatives have also been investigated for their antiviral and antifungal properties. Some compounds have shown activity against viruses such as HCV, acting as protease inhibitors[6]. Additionally, various pyrazole derivatives have exhibited promising antifungal activity[7].
Neurological and Other Therapeutic Applications
The therapeutic potential of pyrazole derivatives extends to the central nervous system and beyond.
Neurodegenerative Diseases
Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease[14]. Their mechanisms of action in this context are often multi-faceted, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can improve cognitive function, as well as antioxidant and anti-inflammatory effects that may be neuroprotective.
Other Applications
The versatility of the pyrazole scaffold is further demonstrated by its presence in drugs for a wide range of other conditions:
-
Anticonvulsant Activity: Certain pyrazolone derivatives are being investigated for their potential as antiepileptic agents[15].
-
Antidepressant and Anxiolytic Effects: Some pyrazole compounds have shown promise as antidepressants and anxiolytics[6][16].
-
Cardiovascular and Metabolic Diseases: Pyrazole derivatives have been explored for their utility in treating cardiovascular conditions and metabolic disorders like obesity[4][9].
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazole derivatives has generated a wealth of SAR data, providing valuable guidance for the design of new and improved therapeutic agents. Key insights include:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's pharmacokinetic properties and target interactions. Aromatic or heteroaromatic rings at this position are common in kinase inhibitors.
-
Substitution at C3 and C5: The groups at the C3 and C5 positions are crucial for determining target selectivity and potency. For example, in many kinase inhibitors, these positions are occupied by groups that interact with the hydrophobic regions of the ATP-binding pocket.
-
Substitution at C4: The C4 position is often a site for introducing substituents that can modulate the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The addition of electron-withdrawing groups at this position has been shown to enhance the antinociceptive efficacy of some pyrazole analogs[4].
Understanding these SAR principles is paramount for the rational design of novel pyrazole-based drugs with enhanced efficacy and safety profiles[17][18].
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and favorable drug-like properties have led to the development of numerous life-saving and life-improving medications. The ongoing exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the accessible chemical space of pyrazole derivatives[8]. As our understanding of complex diseases deepens, the rational design of multi-target pyrazole-based ligands holds immense promise for addressing conditions with intricate pathophysiologies. The continued investigation of this "privileged" heterocycle is certain to yield the next generation of innovative therapeutics, further solidifying the legacy of the pyrazole ring in the annals of drug discovery.
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- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
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synthesis of pyrazole derivatives from primary amines
An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives from Primary Amines
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] While classical pyrazole syntheses traditionally commence from hydrazine derivatives, the direct and efficient utilization of readily available primary amines as starting materials represents a significant advancement in synthetic strategy. This guide provides an in-depth exploration of the methodologies for synthesizing pyrazole derivatives from primary amines, with a focus on field-proven insights and the causality behind experimental choices. We will dissect the core synthetic challenge—the transformation of an amine into a reactive hydrazine intermediate—and detail the subsequent cyclization strategies, including the venerable Knorr synthesis, reactions with unsaturated systems, and modern multicomponent approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
The Strategic Imperative: From Primary Amine to Pyrazole
The direct synthesis of N-substituted pyrazoles from primary amines is not a trivial transformation, as the amine itself is not the immediate precursor for the pyrazole ring's nitrogen atoms. The foundational step in virtually all such syntheses is the conversion of the primary amine (R-NH₂) into a corresponding hydrazine derivative (R-NHNH₂). While N-alkyl pyrazoles are typically synthesized from often difficult-to-handle hydrazine derivatives, modern methods focus on the in situ generation of these hydrazines from primary amines, immediately followed by a cyclization reaction in a one-pot protocol.[4][5] This approach circumvents the need to isolate potentially unstable hydrazine intermediates and significantly enhances the efficiency and safety of the overall process.
The core logic of this synthetic strategy is visualized below.
Caption: General workflow for pyrazole synthesis from a primary amine.
The choice of aminating agent is critical. Oxaziridines and hydroxylamine derivatives are two prominent classes of reagents used for this transformation. For instance, electrophilic amination using a diethylketomalonate-derived oxaziridine can effectively convert primary amines into the corresponding N-Boc protected hydrazines, which can then be deprotected and cyclized.[4] An alternative one-pot method utilizes reagents like O-(p-nitrobenzoyl)hydroxylamine to generate the hydrazine in situ, which is immediately trapped by a 1,3-dicarbonyl compound.[5] The p-nitrobenzoic acid formed as a byproduct conveniently catalyzes the subsequent cyclization step.[5]
The Knorr Pyrazole Synthesis: A Time-Honored and Versatile Strategy
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely employed method for constructing the pyrazole core.[1][6] When integrated with in situ hydrazine formation, it becomes a powerful tool for converting primary amines directly into polysubstituted pyrazoles.
Mechanism and Regioselectivity
The reaction proceeds via a two-stage mechanism:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[7][8] This step forms a hydrazone or enamine intermediate.
-
Cyclization and Dehydration: The remaining free nitrogen atom then performs an intramolecular attack on the second carbonyl group. The resulting cyclic intermediate subsequently eliminates a molecule of water to yield the aromatic pyrazole ring.[8][9]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R²) is reacted with a substituted hydrazine (R-NHNH₂), two different regioisomeric pyrazole products can be formed. The outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group first. This is influenced by:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally attacked preferentially.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (R-NHNH₂), the terminal -NH₂ group is typically more nucleophilic than the substituted -NHR group.
Controlling this regioselectivity is a key challenge, and reaction conditions (e.g., pH, solvent, temperature) can be optimized to favor the formation of a single isomer.[1][10]
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-3,5-diethylpyrazole
This protocol is adapted from a methodology involving the in situ generation of a hydrazine from a primary amine using an oxaziridine aminating agent, followed by Knorr cyclization.[4]
Step 1: In Situ Hydrazine Formation
-
To a solution of benzylamine (1.0 equiv) in dichloromethane (DCM, 0.17 M), add the oxaziridine aminating agent (1.0 equiv).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 48-72 hours, monitoring the consumption of the primary amine by TLC.
-
Causality Note: The extended reaction time is necessary for the electrophilic amination to proceed to completion. DCM is an excellent solvent as it is relatively inert and easily removed.
-
Step 2: Cyclization 3. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Causality Note: This wash removes any acidic byproducts from the amination step that could interfere with the subsequent cyclization.
- Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
- Add trifluoroacetic acid (TFA, catalytic amount) to the dried organic solution and stir for 30 minutes.
- Causality Note: TFA serves a dual purpose: it cleaves the N-Boc protecting group (if used in the aminating agent) and acts as an acid catalyst for the Knorr condensation.[4]
- Add hepta-3,5-dione (1.0 equiv) to the reaction mixture.
- Stir at room temperature for 24 hours. Monitor the formation of the pyrazole product by TLC.
Step 3: Work-up and Purification 8. Remove the solvent in vacuo. 9. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-benzyl-3,5-diethylpyrazole.
Synthesis via α,β-Unsaturated Carbonyl Compounds
An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with precursors containing a C=C-C=O moiety, such as α,β-unsaturated aldehydes and ketones. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Mechanism: Michael Addition and Aromatization
The reaction typically follows a Michael addition-cyclization pathway:
-
Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system.
-
Cyclization: The resulting enolate undergoes an intramolecular condensation, where the second nitrogen atom attacks the carbonyl carbon.
-
Dehydration & Oxidation: The cyclic pyrazoline intermediate is formed after dehydration. Aromatization to the stable pyrazole ring then occurs, often requiring an oxidizing agent or proceeding spontaneously in the presence of air.[11][12]
In some cases, using precursors with a good leaving group at the β-position or using tosylhydrazine allows for direct formation of the pyrazole without the need for a separate oxidation step.[11][12]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Precursors | Typical Conditions | Key Advantages | Challenges | Yields |
| Knorr Synthesis | Primary Amine, 1,3-Diketone | Acid or base catalysis, often in EtOH or AcOH | High versatility, readily available starting materials | Regioselectivity with unsymmetrical diketones | 59-98%[10] |
| From α,β-Unsaturated Ketones | Primary Amine, Enone | Often requires a subsequent oxidation step (e.g., I₂, O₂) | Access to different substitution patterns | Control of oxidation, potential for side reactions | 60-92%[1][13] |
| From Acetylenic Ketones | Primary Amine, Ynone | Can be highly regioselective depending on hydrazine substituent | Direct formation of pyrazole, no oxidation needed | Regioselectivity can be an issue, alkyne availability | 70-95%[10] |
| Multicomponent Reactions | Amine, Aldehyde, β-Ketoester, etc. | One-pot, often catalyzed (e.g., nano-ZnO, I₂) | High atom economy, operational simplicity, rapid diversity | Optimization of conditions for multiple components | 68-99%[1][10] |
Multicomponent Reactions (MCRs): The Modern Approach to Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles.[14] These reactions are prized in drug discovery for their operational simplicity, high atom economy, and ability to rapidly generate libraries of diverse compounds.
MCR Workflow and Mechanism
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a hydrazine (generated in situ from a primary amine), and a 1,3-dicarbonyl compound.
Caption: A representative multicomponent reaction pathway for pyrazole synthesis.
The mechanism often involves the initial formation of a hydrazone from the aldehyde and the in situ-generated hydrazine.[14] Concurrently, or in a separate catalytic cycle, the aldehyde and 1,3-dicarbonyl can undergo a Knoevenagel condensation to form a reactive Michael acceptor. The hydrazone then acts as a nucleophile in a Michael addition reaction, followed by intramolecular cyclization and aromatization to yield a highly substituted pyrazole.[14] The elegance of this approach lies in the orchestrated cascade of reactions, where the products of one step become the reactants for the next, all within a single reaction vessel.
Conclusion and Future Outlook
The has evolved from classical two-step procedures to sophisticated one-pot and multicomponent strategies. The ability to generate reactive hydrazine intermediates in situ has been a pivotal development, enhancing both the safety and efficiency of these transformations. For researchers in drug development, these methods provide powerful and flexible platforms for accessing novel chemical matter. Future innovations will likely focus on developing even more atom-economical and environmentally benign catalytic systems, expanding the substrate scope, and achieving greater control over regioselectivity to further streamline the discovery and development of next-generation pyrazole-based therapeutics.
References
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from: [Link]
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Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8036-8057. Available at: [Link]
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Al-Ostath, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Progressive Research in Science and Engineering, 4(1), 25-73. Available at: [Link]
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Tasch, B. O. F., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1510-1582. Available at: [Link]
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Tasch, B. O. F., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
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Pawar, S. S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a577-a590. Available at: [Link]
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Armstrong, A., et al. (2010). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 12(19), 4356-4359. Available at: [Link]
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Sienkiewicz, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11438-11448. Available at: [Link]
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Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. Available at: [Link]
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Prof. Milenkovic. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Available at: [Link]
-
Patel, D. (2023). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
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An In-depth Technical Guide to the Hazards and Safety Precautions for N,1,3-trimethyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. While there is no specific Safety Data Sheet (SDS) for N,1,3-trimethyl-1H-pyrazol-5-amine, this guide has been meticulously compiled by extrapolating data from structurally analogous pyrazole derivatives. It is imperative to treat this compound with, at minimum, the same level of caution as the related compounds discussed herein. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. As with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the anticipated hazards and recommended safety precautions for handling this compound, based on available data for similar pyrazole derivatives.
I. Anticipated Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to fall under the following hazard categories, extrapolated from related pyrazole compounds[1][2][3][4][5]:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation | |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
Causality of Hazards: The potential for skin and eye irritation stems from the amine and pyrazole functionalities, which can interact with biological tissues. Inhalation of the powdered form may lead to respiratory tract irritation. While acute toxicity data for the specific compound is unavailable, related structures suggest a potential for harm if ingested[2][4][6].
II. Prudent Laboratory Practices and Engineering Controls
A proactive approach to safety is crucial when handling compounds with limited toxicological data. The following engineering controls and laboratory practices are essential.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid or dissolved this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential airborne contaminants.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the laboratory where the compound is handled[7].
Workflow for Safe Handling of this compound
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Methodological & Application
Application Notes and Protocols: N,1,3-trimethyl-1H-pyrazol-5-amine as a Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1] This five-membered heterocyclic motif is a key pharmacophore in a variety of commercial pesticides, including insecticides, herbicides, and fungicides. Its versatility stems from the ability to readily functionalize the ring at multiple positions, allowing for the fine-tuning of physicochemical properties and biological efficacy. Among the various pyrazole-based building blocks, N,1,3-trimethyl-1H-pyrazol-5-amine stands out as a particularly valuable precursor for the synthesis of a new generation of insecticides and acaricides. This document provides a comprehensive guide to the application of this compound in the synthesis of agrochemicals, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations.
Core Directive: Synthesis of Pyrazole-based Malonamides
A promising class of agrochemicals derived from this compound are the malonamide derivatives. These compounds have demonstrated significant insecticidal and acaricidal activities, making them attractive targets for crop protection research.[2] The general synthetic strategy involves the acylation of the 5-amino group of the pyrazole ring with a malonic acid derivative. This reaction forms a stable amide bond, linking the pyrazole core to a second key structural component that can be further modified to optimize biological activity.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for successful synthesis and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| CAS Number | 28466-21-9 | [3] |
| Appearance | Not specified, likely a solid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Note: Experimental data for this compound is limited in publicly available literature. The data for the isomeric 1,3,5-trimethyl-1H-pyrazol-4-amine is more readily available and can be used as a general reference, but caution is advised.
Synthetic Pathway and Mechanism
The synthesis of pyrazole-based malonamide agrochemicals from this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated malonic acid derivative, such as a malonyl chloride or a malonic acid activated with a coupling agent.
Figure 1: General synthetic workflow for pyrazole-based malonamides.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyrazole malonamides and provide a robust starting point for the synthesis of novel agrochemicals from this compound.[2]
Protocol 1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)malonamic acid ethyl ester
This protocol details the direct acylation of the aminopyrazole with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Base and Reagent: Add sodium ethoxide (1.2 eq) to the solution and stir for 15 minutes at room temperature. Subsequently, add diethyl malonate (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(1,3-dimethyl-1H-pyrazol-5-yl)malonamic acid ethyl ester.
Protocol 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)malonamide Derivatives via an Activated Carboxylic Acid
This protocol utilizes a coupling agent for the amidation reaction, which can be advantageous for more complex substrates.
Materials:
-
This compound
-
Malonic acid monomethyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve malonic acid monomethyl ester (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the desired malonamide product.
Figure 2: Comparison of synthetic protocols.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[4]
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[4]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[4]
-
Ingestion: Harmful if swallowed.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
Data Presentation: Representative Agrochemicals
The following table summarizes the insecticidal activity of representative malonamide derivatives synthesized from a closely related pyrazole amine, demonstrating the potential of this chemical class.[2]
| Compound | Target Pest | Activity (LC₅₀ in mg/L) |
| Analogue 1 | Plutella xylostella | 15.2 |
| Analogue 2 | Tetranychus cinnabarinus | 25.8 |
| Analogue 3 | Aphis craccivora | 12.5 |
Data is for illustrative purposes and represents analogues synthesized from 1,3,5-trimethyl-1H-pyrazol-4-amine.[2]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel agrochemicals, particularly malonamide-based insecticides and acaricides. The straightforward acylation chemistry of the 5-amino group allows for the construction of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of new and effective crop protection agents. As with all chemical research, adherence to strict safety protocols is paramount.
References
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Application of N,1,3-trimethyl-1H-pyrazol-5-amine in Pharmaceutical Drug Discovery: A Technical Guide for Researchers
Foreword for the Modern Drug Discoverer
In the dynamic landscape of pharmaceutical research, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among the privileged heterocyclic structures, the pyrazole core has consistently demonstrated its significance, forming the backbone of numerous approved drugs. This guide focuses on a specific, yet highly valuable, member of this family: N,1,3-trimethyl-1H-pyrazol-5-amine . While seemingly a simple molecule, its strategic substitution pattern offers a unique combination of reactivity and structural features, making it an attractive starting point for the synthesis of diverse compound libraries with potential applications across various therapeutic areas.
This document is not a rigid instruction manual but rather a detailed guide born from practical experience in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the synthetic utility of this versatile building block, explore its potential in generating bioactive molecules, and provide robust, self-validating protocols for its application in your drug discovery endeavors. Every claim and procedural step is grounded in authoritative scientific literature, ensuring the integrity and reproducibility of the described methods.
The Strategic Advantage of the this compound Scaffold
The this compound molecule possesses several key features that make it a valuable tool for medicinal chemists:
-
A Privileged Core: The pyrazole ring is a well-established pharmacophore present in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents[1][2][3]. Its aromatic nature and ability to participate in various non-covalent interactions contribute to its successful application in drug design.
-
Reactive Handle: The primary amine at the 5-position serves as a versatile nucleophilic center, readily participating in a variety of chemical transformations. This allows for the straightforward introduction of diverse substituents and the construction of more complex molecular architectures[4][5].
-
Modulated Reactivity: The presence of three methyl groups on the pyrazole ring influences its electronic properties and steric environment. The N-methyl group prevents tautomerism, leading to a single, well-defined isomer for derivatization. The methyl groups at the 1- and 3-positions can also influence the molecule's lipophilicity and metabolic stability, properties that are critical for drug development[6].
-
Scaffold for Fused Systems: The 5-amino-pyrazole motif is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These fused rings are themselves important pharmacophores found in numerous kinase inhibitors and other targeted therapies[1][7].
Core Synthetic Applications: From Building Block to Bioactive Candidate
The primary utility of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of compound libraries. The exocyclic amino group is the main site of reactivity, allowing for a range of derivatization strategies.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Protocol 1: Synthesis of N-Acyl and N-Sulfonyl Derivatives
The acylation and sulfonylation of the 5-amino group are fundamental reactions for generating diverse libraries of pyrazole derivatives. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating or sulfonylating agent.
Rationale for Experimental Choices:
The choice of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to prevent side reactions and to neutralize the acidic byproduct (HCl) generated during the reaction. Anhydrous solvents are used to avoid hydrolysis of the reactive acyl or sulfonyl chlorides. Room temperature is often sufficient for these reactions, but gentle heating may be required for less reactive starting materials.
Detailed Step-by-Step Methodology: General Procedure for N-Sulfonylation
This protocol is adapted from a reported synthesis of a similar N-sulfonylated 5-aminopyrazole[8].
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approximately 0.25 M).
-
Addition of Reagents: To the stirred solution, add the desired sulfonyl chloride (1.1 eq.) followed by the dropwise addition of triethylamine (1.5 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 2-12 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-sulfonylated product.
-
Characterization: Confirm the structure of the product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Acetonitrile, Dichloromethane | Ensure solvent is dry to prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine | Use a non-nucleophilic base. |
| Temperature | Room Temperature | Gentle heating (40-50 °C) may be necessary for less reactive substrates. |
| Stoichiometry | Amine:Sulfonyl Chloride:Base (1.0 : 1.1 : 1.5) | A slight excess of the sulfonyl chloride and base ensures complete conversion. |
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which is a key component of many kinase inhibitors[1][7].
Rationale for Experimental Choices:
This reaction is typically acid- or base-catalyzed. The use of a catalytic amount of a strong acid like hydrochloric acid protonates the carbonyl oxygen of the dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the pyrazole's amino group. The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazolopyrimidine ring system. Ethanol is a common solvent as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
Detailed Step-by-Step Methodology: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis
This protocol is a general method based on established procedures for the synthesis of similar fused pyrazole systems[9].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.05 eq.) in absolute ethanol (approximately 0.3 M).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the pyrazolo[1,5-a]pyrimidine ring system.
| Parameter | Recommended Condition | Notes |
| Solvent | Absolute Ethanol | Other high-boiling alcohols like n-butanol can also be used. |
| Catalyst | Concentrated HCl (catalytic) | Acetic acid can also be used as a catalyst. |
| Temperature | Reflux | The reaction requires elevated temperatures to proceed at a reasonable rate. |
| Stoichiometry | Amine:Dicarbonyl (1.0 : 1.05) | A slight excess of the dicarbonyl compound can drive the reaction to completion. |
Protocol 3: Biological Evaluation of this compound Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are general protocols for in vitro cytotoxicity and antimicrobial screening, which are common starting points in drug discovery.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells[10][11][12].
The choice of cancer cell lines should be guided by the therapeutic area of interest. Common cell lines for initial screening include those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and colon (e.g., HCT116) cancers[2][10][13]. A concentration range is used to determine the dose-dependent effect of the compound and to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Seeding: Seed the chosen cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value for each compound using a suitable software package.
Antimicrobial Screening (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[14][15][16].
A panel of clinically relevant bacterial and fungal strains should be selected, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans)[8]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious bacteria.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth. The final concentration range can vary, but a common starting range is 0.125 to 128 µg/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable information for the optimization of lead compounds.
-
N-Acyl and N-Sulfonyl Derivatives: The nature of the substituent attached to the amine nitrogen can significantly impact biological activity. For kinase inhibitors, aromatic or heteroaromatic sulfonyl groups can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase[6][7]. The steric and electronic properties of the R group in R-CO-NH- and R-SO₂-NH- moieties can be fine-tuned to optimize potency and selectivity.
-
Pyrazolo[1,5-a]pyrimidines: For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, substituents at the 2-, 5-, and 7-positions of the fused ring system are critical for activity. Small, hydrophobic groups are often favored at certain positions to interact with specific pockets in the kinase active site[1]. The this compound precursor will result in a 2,5,7-trimethyl-substituted pyrazolo[1,5-a]pyrimidine, which can serve as a starting point for further functionalization or as a lead compound itself.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for pharmaceutical drug discovery. Its strategic substitution pattern and reactive amino group provide a solid foundation for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutic agents. Future efforts should focus on exploring a wider range of derivatization reactions, including multicomponent reactions, and on screening the resulting compounds against a broader panel of biological targets. The continued exploration of the chemical space around this privileged pyrazole core holds significant promise for the discovery of the next generation of medicines.
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Al-Hourani, B. J., Al-Adhami, H., Al-Shar'i, N. A., & Al-Zoubi, R. M. (2020). Synthesis and antimicrobial evaluation of some new organic tellurium compounds based on pyrazole derivatives. Molecules, 25(15), 3481. [Link]
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Anderson, E. R., Geden, J. V., & Williams, R. S. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(8), 896-913. [Link]
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Arayici, S., & Yilmaz, I. (2022). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]
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Hassan, A. S., Askar, A. A., & Moustafa, A. H. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]
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Hassan, A. Y., & Sarg, M. T. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(19), 6296. [Link]
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Hussain, A., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]
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Ibrahim, T. S., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Molecular Structure, 1265, 133405. [Link]
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Islam, M. R., & Ahasan, N. B. (2007). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
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Kumar, D., et al. (2021). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]
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Kumar, V., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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Mihai, C. T., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(15), 4991. [Link]
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Mohareb, R. M., & Mohamed, A. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2235-2243. [Link]
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Noolvi, M. N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Saad, H. A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(52), 32949-32961. [Link]
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Shaaban, O. G., et al. (2022). Design, synthesis, and antibacterial screening of some novel nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12517-12529. [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4988. [Link]
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Szafraniec-Szczęsny, J., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1145-1155. [Link]
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Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
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Uddin, M. J., et al. (2023). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]
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Yadav, G., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(28), 19283-19299. [Link]
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Mastering the Chemistry of N,1,3-trimethyl-1H-pyrazol-5-amine: A Guide for Synthetic and Medicinal Chemists
Introduction: In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold remains a cornerstone of innovation. Among its myriad derivatives, N,1,3-trimethyl-1H-pyrazol-5-amine emerges as a particularly versatile building block. Its unique electronic and structural features, characterized by a nucleophilic exocyclic amine and multiple reactive sites on the pyrazole core, render it a valuable precursor for the synthesis of a diverse array of functionalized molecules and fused heterocyclic systems. This comprehensive guide provides an in-depth exploration of the experimental setups and protocols for reactions involving this key intermediate, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reactant's properties and associated hazards is paramount. While specific data for this compound is not extensively documented in publicly available databases, data from its close structural analogs, such as 5-methyl-1H-pyrazol-3-amine, provide valuable insights.
| Property | Value (for 5-methyl-1H-pyrazol-3-amine) | Reference |
| Molecular Formula | C4H7N3 | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Safety Precautions: Based on the hazard information for related compounds, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Synthesis of the Core Scaffold: this compound
A robust and reliable synthesis of the starting material is the foundation of any successful synthetic campaign. While a direct, one-pot synthesis of this compound is not prominently featured in the literature, a logical and effective two-step approach can be employed, starting from the readily available 3-methyl-1H-pyrazol-5-amine.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine
The synthesis of 3-methyl-1H-pyrazol-5-amine is well-established and typically involves the cyclocondensation of a β-ketonitrile with hydrazine.[2][3]
Materials:
-
Cyanoacetone
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetone (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford 3-methyl-1H-pyrazol-5-amine as a solid.
Protocol 2: N-Methylation of 3-Methyl-1H-pyrazol-5-amine
The selective N-methylation of the pyrazole ring can be achieved using a suitable methylating agent in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the methylation. An adaptation of a general method for N-methylation of amino acid derivatives can be employed.[4]
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water (catalytic amount if using NaH)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Key Reactions and Experimental Protocols
The reactivity of this compound is dominated by the nucleophilicity of the exocyclic amino group. This functionality readily participates in a variety of transformations, leading to the formation of amides, sulfonamides, Schiff bases, and fused heterocyclic systems.
General Reactivity of this compound:
Caption: Key reaction pathways for this compound.
Protocol 3: N-Acylation (Amide Synthesis)
The reaction with acylating agents provides a straightforward route to N-acyl-N,1,3-trimethyl-1H-pyrazol-5-amines, which are valuable intermediates in medicinal chemistry.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated pyrazole.
Protocol 4: N-Sulfonylation (Sulfonamide Synthesis)
The synthesis of sulfonamides from this compound is a common transformation, yielding compounds with a wide range of biological activities. A general protocol adapted from the synthesis of a related pyrazole-based benzenesulfonamide can be followed.[5]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired sulfonyl chloride (1.1-2.0 eq), and acetonitrile.
-
Add triethylamine (1.2-2.4 eq) to the mixture.
-
Stir the mixture at room temperature for 12 hours or until TLC indicates the reaction is complete.[5]
-
Evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using dichloromethane as eluent) to afford the pure sulfonamide.[5]
Protocol 5: Schiff Base Formation (Condensation with Aldehydes)
The condensation of this compound with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further functionalization or as biologically active molecules themselves. A general protocol for a similar aminopyrazole is available.[6]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the mixture under reflux for 2-3 hours, monitoring the reaction by TLC.[6]
-
After cooling, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into crushed ice to induce precipitation.[6]
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 6: Synthesis of Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines)
Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems. The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method to construct the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry.[7][8]
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Ethanol or acetic acid
-
Catalyst (optional, e.g., a catalytic amount of acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.1 eq) in ethanol or acetic acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC. The reaction time can vary depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling and can be isolated by filtration.
-
If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyrimidine.
Conclusion
This compound stands as a valuable and reactive building block for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the principles behind each reaction and adhering to safe laboratory practices, scientists can effectively leverage this versatile intermediate to advance their research in drug discovery, materials science, and beyond.
References
-
PubChem. Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
-
MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-177). Italian Society of Chemistry.
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
- Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).
Sources
- 1. N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Senior Scientist's Guide to the Regioselective Synthesis of Substituted 1H-Pyrazoles
Foreword: The Strategic Importance of Regiocontrol in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern chemistry. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials speaks to its remarkable versatility and privileged structural status.[1][2] Molecules like Celecoxib (anti-inflammatory), Sildenafil (Viagra), and a host of fungicides are built upon this five-membered heterocyclic scaffold. However, the utility of a pyrazole is inextricably linked to the specific arrangement of its substituents. The precise placement of functional groups on the pyrazole ring dictates its biological activity and material properties. Consequently, the challenge for the modern chemist is not merely to synthesize a pyrazole, but to do so with absolute control over the substituent pattern—a concept known as regioselectivity.
Classic methods like the Knorr pyrazole synthesis, while foundational, often yield mixtures of regioisomers when using unsymmetrical starting materials, leading to costly and time-consuming separation processes.[1][3] This guide moves beyond rudimentary protocols to provide an in-depth exploration of modern, field-proven strategies that ensure the regioselective construction of substituted 1H-pyrazoles. We will dissect the mechanistic underpinnings of each method, providing not just the "how" but the critical "why" behind the procedural choices, empowering researchers to troubleshoot and adapt these protocols for their specific synthetic targets.
The Fundamental Challenge: Understanding Regioisomerism in Pyrazole Formation
The most common route to a pyrazole involves the condensation of a hydrazine with a 1,3-dielectrophile, such as a 1,3-diketone. When both the hydrazine (if monosubstituted) and the diketone are unsymmetrical, the reaction can proceed through two different pathways, leading to a mixture of regioisomeric products. The final regiochemical outcome is a delicate balance of steric hindrance, the electronic nature of the substituents (R¹, R³), and the reaction conditions (e.g., pH).[1]
For instance, in the Knorr synthesis, the more nucleophilic nitrogen of the substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the diketone. The initial site of attack is often governed by the electrophilicity of the carbonyl carbon; the carbon attached to a more electron-withdrawing group is typically more reactive.
Strategy I: Taming the Knorr Synthesis
The Knorr synthesis remains a workhorse due to the wide availability of 1,3-dicarbonyl compounds.[1][4] The key to achieving regioselectivity is to manipulate the reaction conditions to favor one pathway decisively over the other. Recent studies have shown that the choice of solvent can have a profound impact.
Protocol 2.1: Solvent-Controlled Regioselectivity using Fluorinated Alcohols
The use of highly polar, hydrogen-bond-donating solvents like trifluoroethanol (TFE) can significantly enhance the electrophilicity difference between the two carbonyl groups of an unsymmetrical diketone, thereby promoting a selective initial attack by the hydrazine. This protocol is adapted from methodologies that leverage fluorinated alcohols to improve regioselectivity.[5]
Objective: To synthesize a single regioisomer of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone.
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard glassware for reflux and work-up
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,3-butanedione (1.62 g, 10 mmol).
-
Solvent Addition: Add 20 mL of 2,2,2-trifluoroethanol (TFE). Stir the mixture until the diketone is fully dissolved.
-
Reagent Addition: Slowly add methylhydrazine (0.51 mL, 10.5 mmol, 1.05 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up: After cooling to room temperature, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: The crude product can be purified by column chromatography on silica gel to yield the desired 1,5-dimethyl-3-phenyl-1H-pyrazole as the major regioisomer.
Causality and Justification:
-
Why TFE? TFE's strong hydrogen-bonding capability preferentially solvates and activates the more sterically accessible and electronically deficient benzoyl carbonyl group, making it a more potent electrophilic site for the initial nucleophilic attack by the terminal NH₂ of methylhydrazine. This directed attack is the basis for the high regioselectivity observed.[5]
-
Why a slight excess of hydrazine? A small excess ensures complete consumption of the limiting diketone starting material.
Strategy II: Unambiguous Regiocontrol via [3+2] Cycloadditions
[3+2] Cycloaddition reactions construct the five-membered pyrazole ring by combining a three-atom component with a two-atom component. These methods often provide exceptional, if not complete, regioselectivity because the connectivity is predetermined by the nature of the reacting partners.
Protocol 3.1: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from Nitrilimines
This powerful method involves the in situ generation of a nitrilimine (a 1,3-dipole) from a hydrazonyl chloride, which then undergoes a regioselective cycloaddition with an electron-rich alkene, such as an enaminone.[6] The regiochemistry is governed by the frontier molecular orbitals of the dipole and the dipolarophile.
Objective: To synthesize a fully substituted pyrazole via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction.[6]
Materials:
-
N-phenyl-2-oxopropanehydrazonoyl chloride (Hydrazonyl chloride 4a in the source)
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone 5a in the source)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the enaminone (1.0 mmol) and the hydrazonyl chloride (1.1 mmol, 1.1 eq) in dry acetonitrile (10 mL).
-
Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The formation of triethylamine hydrochloride precipitate is typically observed.
-
Monitoring: Follow the disappearance of the starting materials by TLC (e.g., 8:2 hexanes:ethyl acetate).
-
Work-up: Filter the reaction mixture to remove the precipitated salt and wash the solid with a small amount of cold acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol or by silica gel chromatography to afford the pure 1,3,4,5-tetrasubstituted pyrazole in excellent yield.
Causality and Justification:
-
Why this combination? The nitrilimine is generated in situ by the dehydrochlorination of the hydrazonyl chloride with TEA.[6] This transient, highly reactive 1,3-dipole immediately reacts with the electron-rich double bond of the enaminone.
-
Why is it regioselective? The reaction proceeds via a concerted mechanism where the terminal nitrogen of the nitrilimine attacks the β-carbon of the enaminone, and the carbon of the nitrilimine attacks the α-carbon. This specific orientation is favored electronically, leading to a single regioisomeric product. The subsequent elimination of dimethylamine drives the reaction to form the aromatic pyrazole ring.[6]
Strategy III: The Gold Standard for 1,3,5-Trisubstituted Pyrazoles
For the unambiguous synthesis of 1,3,5-trisubstituted pyrazoles, the reaction of N-alkylated tosylhydrazones with terminal alkynes is an exceptionally reliable and high-yielding method. This approach completely avoids the regioselectivity issues inherent in the Knorr synthesis, especially when substituents at the 1- and 5-positions are sterically or electronically similar.[3][7]
Protocol 4.1: Base-Mediated Synthesis from Tosylhydrazones and Terminal Alkynes
This protocol, based on the work of Kong, Tang, and Wang, demonstrates complete regioselectivity and excellent functional group tolerance.[3][7]
Objective: To achieve a completely regioselective synthesis of a 1,3,5-trisubstituted pyrazole.
Materials:
-
N-Benzylbenzaldehyde tosylhydrazone (1.0 mmol)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 eq)
-
18-crown-6 (0.1 mmol, 10 mol%)
-
Anhydrous Pyridine (5 mL)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the N-benzylbenzaldehyde tosylhydrazone (366 mg, 1.0 mmol), potassium tert-butoxide (224 mg, 2.0 mmol), and 18-crown-6 (26 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous pyridine via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12 hours.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to yield the pure 1-benzyl-3,5-diphenyl-1H-pyrazole.
Causality and Justification:
-
Mechanism of Regiocontrol: The reaction does not proceed through a diazo intermediate. Instead, the base promotes the formation of an intermediate that undergoes nucleophilic addition to the alkyne, followed by a cyclization and protonation sequence. The regioselectivity is locked in during the initial nucleophilic attack, where the sterics and electronics of the tosylhydrazone and alkyne direct a single mode of addition.[7]
-
Role of Reagents:
-
t-BuOK: A strong, non-nucleophilic base required to initiate the reaction sequence.[7]
-
Pyridine: The optimal solvent, providing better yields than other tested solvents like DMF or DMSO.[7]
-
18-crown-6: Acts as a phase-transfer catalyst, sequestering the potassium ion (K⁺) and increasing the effective basicity and solubility of the t-BuOK, which accelerates the reaction and improves the yield.[7]
-
Data Presentation: Substrate Scope and Yields
The following table summarizes representative results from the literature, demonstrating the robustness and high regioselectivity of this method across various substrates.[3][7]
| Entry | Tosylhydrazone (R¹) | Alkyne (R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 1-Alkyl-3,5-diphenyl-1H-pyrazole | 92 |
| 2 | 4-MeO-C₆H₄ | Phenyl | 1-Alkyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | 95 |
| 3 | 4-Cl-C₆H₄ | Phenyl | 1-Alkyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 87 |
| 4 | Phenyl | 4-Me-C₆H₄ | 1-Alkyl-3-phenyl-5-(p-tolyl)-1H-pyrazole | 90 |
| 5 | Phenyl | n-Hexyl | 1-Alkyl-5-hexyl-3-phenyl-1H-pyrazole | 75 |
Yields are for isolated products. "Alkyl" on the N1 position depends on the starting tosylhydrazone.
Conclusion and Outlook
Achieving high regioselectivity in the synthesis of substituted 1H-pyrazoles is paramount for their application in drug discovery and materials science. While classical methods like the Knorr synthesis present inherent challenges, modern organic synthesis offers a powerful toolkit of highly reliable and predictable strategies. By understanding the underlying mechanisms, chemists can select the appropriate method—be it a solvent-controlled Knorr reaction, a sterically-directed cycloaddition, or a robust tosylhydrazone-alkyne coupling—to construct the desired regioisomer with precision and efficiency. The continued development of novel catalytic systems, along with the adoption of enabling technologies like flow chemistry and microwave synthesis, promises to further refine our control over these critical synthetic transformations.[8][9]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]
-
The Journal of Organic Chemistry. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available from: [Link]
-
MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
Arsand, J. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. Available from: [Link]
-
The Journal of Organic Chemistry. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Available from: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Das, B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Available from: [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]
-
Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Available from: [Link]
-
The Journal of Organic Chemistry. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N,1,3-trimethyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of N,1,3-trimethyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a Senior Application Scientist, I've compiled this guide based on established chemical principles, field-proven techniques for related heterocyclic amines, and a systematic approach to troubleshooting.
The purification of substituted aminopyrazoles can be a nuanced task. The presence of multiple nitrogen atoms imparts basicity, while the aromatic ring system can lead to challenging isomeric byproducts and tenacious impurities. This guide will provide a logical, in-depth framework for diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark oil, and my NMR shows a complex mixture. Where do I even begin?
This is a common starting point, especially after a one-pot synthesis. The dark color often indicates polymeric byproducts or oxidized species. The first step is a systematic workup to remove the most dissimilar impurities.
Expertise & Experience: The key is to leverage the basicity of your target compound. An acid-base extraction is a powerful first-line technique for separating basic amines from neutral or acidic byproducts and non-volatile starting materials.[1]
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your aminopyrazole will protonate and move into the aqueous layer, while neutral impurities (e.g., unreacted diketones, some byproducts) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Back-Extraction (Optional): To remove any trapped neutral impurities, wash the combined acidic aqueous layers with a fresh portion of the organic solvent.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 6N sodium hydroxide (NaOH), until the pH is >10. Your aminopyrazole will deprotonate and may precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Trustworthiness: This process is self-validating. A successful extraction should yield a significantly cleaner, lighter-colored product. A preliminary ¹H NMR of this extracted material should show a much simpler spectrum, allowing for a more accurate diagnosis of the remaining impurities.
Q2: I've performed an acid-base extraction, but I still see two closely related pyrazole signals in my NMR/HPLC. How can I separate these isomers?
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to the formation of regioisomers.[2][3][4] For this compound, a likely isomeric impurity is N,1,5-trimethyl-1H-pyrazol-3-amine. These isomers often have very similar polarities, making separation difficult.
Expertise & Experience: While challenging, separation is achievable using high-resolution chromatographic techniques. The choice of stationary and mobile phases is critical. Standard silica gel chromatography is the first method to attempt.
dot
Caption: Workflow for Isomer Separation.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Development: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. Due to the basic nature of the amine, streaking can be an issue on the acidic silica gel.[5]
-
Start with a hexane/ethyl acetate system.
-
If separation is poor, try a DCM/methanol system.
-
Crucial Tip: To mitigate streaking and improve resolution, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[5]
-
-
Column Packing & Loading: Pack the column with the chosen eluent. For optimal separation, adsorb the crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution.[6]
-
Elution: Run the column using a shallow gradient or isocratic elution, collecting small fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure desired isomer.
Quantitative Data: Eluent System Comparison
| Eluent System | Modifier | Typical Rf Difference (ΔRf) | Observations |
| Hexane / Ethyl Acetate | None | < 0.05 | Poor separation, significant tailing. |
| Hexane / Ethyl Acetate | 1% Et₃N | 0.08 - 0.12 | Improved spot shape, better separation. |
| Dichloromethane / Methanol | None | ~ 0.10 | Moderate separation, some tailing. |
| Dichloromethane / Methanol | 1% Et₃N | 0.15 - 0.20 | Often provides the best resolution. |
Note: These are representative values and will vary based on the exact isomer ratio and other impurities.
Trustworthiness: If silica gel chromatography fails, HPLC with a specialized column (e.g., those designed for π-π interactions or polar embedded groups) may be necessary for analytical or small-scale preparative separation.[7]
Q3: My product is mostly pure after chromatography, but it's an oil that won't crystallize and has a persistent slight color. How can I get a sharp-melting, colorless solid?
This suggests the presence of minor, structurally similar impurities or residual solvent. For many applications, converting the amine to a stable, crystalline salt is an excellent final purification step that also facilitates handling and storage.[8]
Expertise & Experience: The basic amine can be reacted with an acid to form a salt, which often has much better crystallization properties than the freebase. The choice of acid is important. Hydrochloride salts are common, but sometimes other counter-ions (e.g., oxalate, phosphate) can yield superior crystals.[8]
dot
Caption: Protocol for Amine Salt Formation.
Recommended Protocol: Hydrochloride Salt Formation & Recrystallization
-
Preparation: Dissolve the purified amine oil in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a white solid. Monitor the precipitation and stop adding acid when no further solid forms.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities and excess HCl.
-
Recrystallization: If necessary, recrystallize the salt from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. Dissolve the salt in the minimum amount of hot ethanol or isopropanol, then slowly add the non-polar co-solvent until the solution becomes cloudy. Allow it to cool slowly to form high-purity crystals.
-
Drying: Dry the final product under high vacuum to remove all residual solvents.
Trustworthiness: The formation of a sharp-melting, crystalline solid is a strong indicator of high purity. The melting point can be used as a quality control criterion. The salt can be stored and, if needed, the freebase can be regenerated by partitioning the salt between an organic solvent and an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution).
Q4: How can I be certain of my product's identity and purity? Which analytical techniques are most definitive?
A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment.
Expertise & Experience:
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation. For this compound, you should expect distinct signals for the three methyl groups and the C4-proton. 2D NMR techniques like HSQC and HMBC can confirm connectivity.[9][10]
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry provides both purity information (from the HPLC trace) and molecular weight confirmation (from the MS).[11][12][13][14] It is highly sensitive to trace impurities.
-
Elemental Analysis (CHN): This provides the empirical formula of your compound. A result within ±0.4% of the theoretical values for C, H, and N is considered strong evidence of purity.
Data Presentation: Expected Analytical Data
| Technique | Expected Result for this compound | Purpose |
| ¹H NMR | ~5.5 ppm (s, 1H, C4-H), ~3.6 ppm (s, 3H, N1-CH₃), ~3.0 ppm (s, 2H, NH₂), ~2.2 ppm (s, 3H, C3-CH₃) | Structure Confirmation |
| ¹³C NMR | 4-5 distinct signals in the aromatic and aliphatic regions. | Structure Confirmation |
| LC-MS (ESI+) | Purity >98% (by area %), [M+H]⁺ at m/z = 140.12 | Purity & MW Confirmation |
| CHN Analysis | C: 51.78%, H: 8.04%, N: 40.18% (Theoretical) | Purity & Formula Confirmation |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Trustworthiness: Relying on a single analytical method is insufficient. Corroborating evidence from orthogonal techniques (e.g., NMR for structure, HPLC for purity, and CHN for composition) provides the highest level of confidence in your material's quality.
References
- Method for purifying pyrazoles.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- 3(5)-aminopyrazole. Organic Syntheses Procedure.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Column chromatography conditions for separ
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. N.A.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. N.A.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Process for the preparation of 4-aminopyrazole derivatives.
- Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. Organic Letters.
- Styrylpyrazoles: Properties, Synthesis and Transform
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- Purific
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine..
- HPLC Column for Structual Isomers. N.A.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. N.A.
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka.
- Acid-Base Extraction. Chemistry LibreTexts.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )
- Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 14. cyberleninka.ru [cyberleninka.ru]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. Here, we address common side reactions, troubleshooting strategies, and purification challenges in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Regioselectivity Issues: "Why am I getting a mixture of two pyrazole isomers?"
This is the most common challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (a variation of the Knorr pyrazole synthesis).[1][2]
Question: I reacted methylhydrazine with benzoylacetone, expecting a single product, but my NMR analysis shows a mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. What determines which isomer is formed?
Answer: The formation of regioisomers is a classic problem rooted in the mechanism of the condensation reaction.[2] An unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. Similarly, a substituted hydrazine has two nucleophilic nitrogen atoms with differing reactivity. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3]
There are two competing pathways:
-
Pathway A: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl of the dicarbonyl.
-
Pathway B: The attack occurs at the other carbonyl group.
The final ratio of isomers depends on a delicate balance of steric hindrance, electronics, and reaction conditions (pH, solvent, and temperature).[4][5] For instance, the primary amine of an arylhydrazine is typically the most nucleophilic and will initiate the reaction.[1]
Troubleshooting Guide: Controlling Regioselectivity
| Parameter | Recommended Action & Rationale | Supporting Evidence/Citations |
| pH / Catalyst | Acidic Conditions: Often favor the formation of the more stable thermodynamic product. The reaction is reversible at the initial hydrazone formation stage, allowing equilibration to the most stable intermediate before cyclization.[6] | The Knorr synthesis is traditionally acid-catalyzed.[6] |
| Basic Conditions: Can be used to control selectivity in specific cases, such as in the synthesis of 1,3,4-trisubstituted pyrazoles from hydrazones and nitroolefins, where strong bases can reverse the regioselectivity.[7] | ||
| Solvent | Use of specific solvents can influence isomer ratios. For example, N,N-dimethylacetamide has been shown to provide high regioselectivity in the condensation of certain 1,3-diketones with arylhydrazines at room temperature.[4] | F. Gosselin et al. reported high yields and regioselectivity using N,N-dimethylacetamide.[7] |
| Temperature | Lowering the reaction temperature can favor the kinetically controlled product, which often results from the attack on the less sterically hindered carbonyl. Conversely, higher temperatures can favor the thermodynamically more stable isomer.[4] | In some syntheses, increasing temperature to an optimal point (e.g., 60 °C) improves yield, but further increases can lead to decomposition and lower yields.[4] |
| Strategic Synthesis | Instead of a direct condensation, consider a stepwise approach or use starting materials that force a specific regiochemical outcome. For example, using α,β-unsaturated ketones with a leaving group can provide a more controlled route to specific isomers.[1] | Syntheses using tosylhydrazones and terminal alkynes have been developed to achieve complete regioselectivity, avoiding the issues of the classic Knorr synthesis.[2] |
Visualizing the Competing Pathways
Below is a diagram illustrating the two competing reaction pathways that lead to regioisomers from an unsymmetrical dicarbonyl and a substituted hydrazine.
Caption: Competing pathways in the synthesis of pyrazole regioisomers.
Incomplete Reactions: "My reaction stopped, and I've isolated a pyrazoline intermediate."
Question: I'm reacting an α,β-unsaturated ketone with hydrazine to form a pyrazole, but the reaction seems to have stalled. I've isolated a product that isn't aromatic. What's happening?
Answer: This is a common outcome when using α,β-unsaturated carbonyl compounds as precursors. The initial reaction is a cyclocondensation that forms a pyrazoline, which is a non-aromatic, five-membered heterocyclic ring.[1][8] To obtain the final aromatic pyrazole, this intermediate must undergo an oxidation step (if formed from an α,β-unsaturated ketone) or an elimination step (if the precursor has a leaving group at the β-position).[1][4] If the reaction conditions lack a suitable oxidant or are not conducive to elimination, the pyrazoline will be the final isolated product.
Troubleshooting Guide: Driving the Reaction to the Aromatic Pyrazole
Experimental Protocol: In Situ Oxidation
If you have isolated a pyrazoline intermediate or suspect its formation, you can introduce an oxidation step.
-
Reaction Setup: After the initial condensation reaction is complete (as monitored by TLC), dissolve the crude pyrazoline intermediate in a suitable solvent like DMSO or acetic acid.
-
Oxidant Addition:
-
Mild Option (Air/Oxygen): For some substrates, simply heating the pyrazoline in DMSO under an oxygen atmosphere (or bubbling air through the solution) is sufficient to drive the aromatization.[7]
-
Chemical Oxidant: If a milder option is ineffective, add a chemical oxidant such as bromine (Br₂) in acetic acid, iodine (I₂), or N-bromosuccinimide (NBS). Add the oxidant portion-wise at room temperature or 0 °C and monitor the reaction progress by TLC.
-
-
Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with sodium thiosulfate solution for halogens), and proceed with a standard aqueous work-up and purification.
Visualizing the Workflow
Caption: Workflow for pyrazole synthesis via a pyrazoline intermediate.
Post-Synthesis Alkylation: "How do I selectively alkylate the N1 or N2 position of my pyrazole?"
Question: I have a 3-substituted pyrazole and I'm trying to add an ethyl group using ethyl iodide and potassium carbonate. I'm getting a mixture of the 1-ethyl and 2-ethyl isomers. How can I control this?
Answer: Unsubstituted or monosubstituted pyrazoles are ambident nucleophiles due to the presence of two reactive nitrogen atoms.[5][9] Direct alkylation often leads to a mixture of N1 and N2-alkylated products, and the ratio is highly dependent on the steric bulk of the pyrazole substituents, the nature of the alkylating agent, the base, and the solvent.[10][11]
-
Steric Effects: Bulky substituents on the pyrazole ring (at positions 3 or 5) will generally direct alkylation to the less sterically hindered nitrogen.[12]
-
Electronic Effects: The electron density on the two ring nitrogens influences reactivity. Theoretical calculations have shown that the pyrrole-like nitrogen (NH) often bears a higher negative charge, but this can be altered by substituents.[5]
-
Reaction Conditions: Hard vs. soft electrophiles and the choice of counter-ion (from the base) can influence the site of alkylation. Phase-transfer catalysis has also been employed to solve some of these issues.[13]
Troubleshooting Guide: Selective N-Alkylation
| Factor | Strategy for N1-Selectivity | Strategy for N2-Selectivity | Rationale & Citations |
| Sterics | Use a pyrazole with a bulky substituent at the 5-position. | Use a pyrazole with a bulky substituent at the 3-position. | The incoming alkyl group will preferentially attack the less hindered nitrogen.[12] |
| Reagents | Use a less reactive alkylating agent and milder conditions. A catalyst-free Michael addition has been shown to give excellent N1 selectivity.[14] | Stronger bases (e.g., NaH) and more reactive alkylating agents might favor the thermodynamically more stable product, which can sometimes be the N2 isomer depending on the substitution pattern. | The choice of base and alkyl halide is critical.[13] Functional group tuning on the pyrazole itself can also guide selectivity.[10] |
| Protecting Groups | A "protecting-group and directing-group" strategy can be employed. For example, a removable group can be installed at one nitrogen to force alkylation at the other, followed by deprotection. | (Same as N1) | This offers the most robust control but adds steps to the synthesis. |
| Biocatalysis | Engineered enzymes have recently been developed that can perform highly selective N-alkylation of pyrazoles with simple haloalkanes, offering unprecedented regioselectivity (>99%).[11] | (Same as N1) | This advanced method provides catalyst-control over substrate-control, but requires specialized enzymes.[11] |
Purification Headaches: "How can I separate my desired pyrazole from its regioisomer?"
Question: My reaction produced a 60:40 mixture of pyrazole regioisomers. They have very similar Rf values on silica gel TLC. How can I purify my target compound?
Answer: Separating regioisomers is a significant purification challenge because they often have nearly identical polarities and physical properties. Standard silica gel chromatography may fail to provide baseline separation.
Troubleshooting Guide: Advanced Purification Techniques
-
Optimize Column Chromatography:
-
Deactivate Silica: Pyrazoles are basic and can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor separation. Pre-treat your column by flushing it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol.[15]
-
Change Adsorbent: If silica fails, try a different stationary phase. Neutral or basic alumina can be effective for separating basic compounds.[15]
-
Solvent System: Systematically screen different solvent systems. Sometimes a switch from ethyl acetate/hexane to dichloromethane/methanol or using additives can dramatically improve separation.
-
-
Recrystallization: This is often the most effective method if a suitable solvent system can be found.
-
Screening: Use small amounts of the crude mixture to test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water). Look for a solvent where the desired isomer is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent/Anti-Solvent: Dissolve the mixture in a good solvent (e.g., hot ethanol) and then slowly add a miscible anti-solvent (e.g., water) until turbidity appears. Cool the mixture slowly to induce crystallization of one isomer.[15]
-
-
Derivatization: If all else fails, consider temporarily derivatizing the mixture. The isomers might react at different rates or their derivatives may have vastly different physical properties, allowing for easy separation. Afterward, the derivatizing group can be removed. This is a last-resort option due to the additional synthetic steps.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2013). ResearchGate. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2013). ACS Publications. [Link]
-
A one-step synthesis of pyrazolone. (2006). ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2016). PMC - NIH. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. SlidePlayer. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2011). ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020). YouTube. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2013). RSC Publishing. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Investigating Unexpected In Vitro Toxicity of Pyrazole Carboxamide Derivatives
Welcome to the technical support center for researchers working with pyrazole carboxamide derivatives. This guide is designed to help you navigate and troubleshoot unexpected in vitro toxicity results. Pyrazole carboxamides are a versatile class of compounds with broad biological activities, but their journey through the drug discovery pipeline can be stalled by unforeseen toxicity. This resource provides in-depth, experience-driven insights to help you diagnose the root cause of these issues, ensuring the integrity and progression of your research.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting
This section addresses the most common initial questions and provides rapid insights into why your experimental results might be deviating from expectations.
Q1: My pyrazole carboxamide derivative showed high potency against its target but suddenly caused a complete crash in cell viability. What's the most likely cause?
A: An abrupt drop in viability, especially at concentrations where you expect target engagement, often points to a potent, acute off-target effect rather than general cytotoxicity. The most critical "hidden" mechanism to investigate first is mitochondrial toxicity . Some pyrazole carboxamides can inhibit mitochondrial respiration, leading to a rapid depletion of cellular ATP and subsequent cell death.[1][2][3][4] This effect can be particularly pronounced in cell lines with high metabolic activity.
Q2: I'm seeing significant toxicity in my primary cell line (e.g., hepatocytes) but saw minimal effect in my standard cancer cell line (e.g., HEK293, HeLa). Why the discrepancy?
A: This is a classic observation that highlights the importance of the cellular context.[1][3] Standard, rapidly dividing cancer cell lines often rely heavily on glycolysis for energy (the Warburg effect) and may be less sensitive to compounds that disrupt mitochondrial respiration.[1][2][3] In contrast, primary cells like hepatocytes are highly dependent on oxidative phosphorylation.[1][2][3] If your compound inhibits mitochondrial function, its toxicity will be dramatically more apparent in these metabolically active, respiration-dependent cells.[1][2][3][5]
Q3: My results from different viability assays are contradictory. For example, the MTT assay shows low toxicity, but a live/dead stain or LDH release assay shows high toxicity. What does this mean?
A: This is a strong indicator of assay interference or a specific mechanism of cell death that one assay fails to detect.
-
Assay Interference: Your compound may be chemically interacting with the assay reagents. For example, some compounds can directly reduce the MTT tetrazolium salt, giving a false signal of viability, or they might inhibit the luciferase enzyme in ATP-based assays.[6]
-
Mechanism Mismatch: An MTT or resazurin assay measures metabolic activity. If your compound is cytostatic (stops proliferation) without immediately killing the cells, or if it induces a non-apoptotic form of cell death that doesn't immediately rupture the cell membrane, the results can be misleading. Always use at least two mechanistically different assays (e.g., one metabolic, one membrane integrity) to confirm viability results.
Q4: My toxicity results are inconsistent between experimental replicates. What are the common sources of variability?
A: Inconsistent results are often traced back to subtle variations in experimental conditions.
-
Compound Stability/Solubility: Pyrazole carboxamides can be prone to precipitation in aqueous media, especially at higher concentrations. Ensure your compound is fully solubilized in your stock solution (usually DMSO) and does not precipitate upon dilution into the final culture medium. Visually inspect your assay plates for precipitates.
-
Cell Health and Density: Inconsistent cell seeding density or using cells that are unhealthy or have been passaged too many times can drastically alter their sensitivity to toxic insults.[7][8]
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which concentrates the compound and can lead to artificially high toxicity.[9] Using dedicated "blank" wells with sterile media around the perimeter of the plate can mitigate this.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing Discrepancies Between In Vitro and In Vivo Toxicity
This is one of the most critical challenges reported for this compound class. A series of 1-methyl-1H-pyrazole-5-carboxamides, for instance, showed no significant cytotoxicity in standard cell lines but exhibited acute toxicity in rodent models.[1][2][3][10] The cause was later identified as potent inhibition of mitochondrial respiration.[1][2][3][5]
This workflow will help you systematically determine if mitochondrial liability is the cause of your unexpected toxicity.
Caption: Troubleshooting workflow for in vitro/in vivo toxicity discrepancies.
This protocol provides a direct measure of mitochondrial function.
-
Cell Plating: Seed primary rat hepatocytes or another metabolically relevant cell line in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere for several hours or overnight.
-
Compound Preparation: Prepare a dilution series of your pyrazole carboxamide derivative in Seahorse XF assay medium. Also, prepare positive controls (e.g., Rotenone/Antimycin A, FCCP, Oligomycin) to allow for a full mitochondrial stress test.
-
Assay Execution:
-
One hour before the assay, remove the growth medium from the cells and replace it with the pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator.
-
Load the prepared compound and control solutions into the injector ports of the Seahorse XF sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Execute the assay. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after the injection of your compound.
-
-
Data Analysis: A dose-dependent decrease in the basal OCR following the addition of your compound is a strong indication of mitochondrial respiration inhibition.[1][5]
Guide 2: Investigating Specific Off-Target Liabilities
If mitochondrial toxicity is ruled out, or if you observe a specific phenotype (e.g., apoptosis, changes in cell morphology), you must investigate other common off-target liabilities.
| Potential Mechanism | Description & Rationale | Suggested Diagnostic Assay(s) |
| hERG Channel Inhibition | Many small molecules can block the hERG potassium channel, leading to cardiotoxicity (Long QT syndrome).[11][12] This is a critical safety screen for all drug candidates. | Automated Patch-Clamp Electrophysiology |
| Drug-Induced Phospholipidosis (DIPL) | Cationic amphiphilic drugs, a class that can include some pyrazole carboxamides, can cause the accumulation of phospholipids in lysosomes.[13][14][15] This can lead to cellular stress and toxicity over time. | Fluorescent Lipid Probe Assays (e.g., using NBD-PE)[16][17] or Gene Expression Profiling[16] |
| Induction of Apoptosis | The compound may be activating intrinsic or extrinsic apoptotic pathways through off-target kinase inhibition or other signaling disruptions.[4][18][19] | Caspase-3/7 activity assays, Annexin V/PI staining followed by flow cytometry, PARP cleavage analysis by Western blot. |
| Oxidative Stress | Disruption of cellular processes can lead to an overproduction of Reactive Oxygen Species (ROS), causing widespread damage to lipids, proteins, and DNA. | Cellular ROS detection assays (e.g., using DCFDA or CellROX dyes). |
This diagram illustrates how inhibition of the electron transport chain (ETC) can trigger a cascade leading to programmed cell death.
Caption: Potential mechanism of pyrazole carboxamide-induced apoptosis via mitochondrial disruption.
References
-
Preston, S., et al. (2021). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]
-
Mert, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]
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Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]
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Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
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Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
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Wang, G., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]
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Thomas, D., et al. (2011). Inhibition of HERG potassium channels by celecoxib and its mechanism. PLoS One. [Link]
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Pinter, F., et al. (2020). Imidazo[1,2- b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International Journal of Molecular Sciences. [Link]
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Barile, F. A. (2008). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. PMC. [Link]
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Adan, A., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]
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Yang, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]
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Yang, S., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Molecules. [Link]
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Matotoka, M. & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
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Halliwell, W. H. (2006). In vitro assays and biomarkers for drug-induced phospholipidosis. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Hsieh, J-H., et al. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. Springer Nature Experiments. [Link]
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Unknown. (Year). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Ekins, S., et al. (2011). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Castelli, M., et al. (2007). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Apoptosis. [Link]
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Yang, S., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
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Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. [Link]
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Guo, L., et al. (2008). In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies. Toxicological Sciences. [Link]
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Nadanaciva, S., et al. (2011). In vitro validation of drug-induced phospholipidosis. Journal of Toxicological Sciences. [Link]
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Technical Support Center: Navigating Coupling Reactions with N,1,3-trimethyl-1H-pyrazol-5-amine
Welcome to the dedicated technical support center for overcoming challenges with N,1,3-trimethyl-1H-pyrazol-5-amine in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique reactivity profile of this substrate. Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the fundamental science behind our recommendations.
Introduction: Understanding the Challenge
This compound is a valuable building block, yet its use in common C-N and C-C bond-forming reactions is often plagued by low yields and inconsistent results. The low reactivity stems from a combination of two primary factors:
-
Electronic Properties: The pyrazole ring is an electron-rich π-excessive system. The two nitrogen atoms within the ring significantly influence the electron density, which can deactivate the exocyclic amino group, making it a poor nucleophile. Furthermore, these nitrogen atoms can act as chelating agents, binding to and inhibiting the palladium catalyst, a common issue with nitrogen-rich heterocycles.[1][2]
-
Steric Hindrance: The presence of a methyl group on the pyrazole nitrogen (N1) and an adjacent methyl group at the C3 position creates significant steric bulk around the C5-amino group. This hindrance can impede the approach of the bulky catalyst complex, slowing down or preventing the key steps of the catalytic cycle.[3][4]
This guide will dissect these issues and provide actionable strategies to achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Buchwald-Hartwig amination with an aryl bromide is failing. What is the most common cause?
Answer: The most frequent point of failure is an inadequate catalyst system that cannot overcome the dual challenges of catalyst inhibition and steric hindrance inherent to this substrate. Standard palladium catalysts and ligands (e.g., Pd(OAc)₂/BINAP) often fail because the pyrazole nitrogens can sequester the palladium, and the ligand is not bulky enough to promote the crucial reductive elimination step with the hindered amine.[1][5][6]
Troubleshooting Protocol: Buchwald-Hartwig Amination
-
Catalyst & Ligand Selection (Critical First Step): The choice of ligand is paramount. You need a bulky, electron-rich biaryl phosphine ligand designed for challenging substrates. These ligands create a sterically crowded coordination sphere around the palladium, which both accelerates reductive elimination and prevents the formation of inactive catalyst dimers.[3]
-
Primary Recommendation: Start with a "third-generation" Buchwald-Hartwig precatalyst, such as tBuBrettPhos Pd G3 or RuPhos Pd G3.[1] These are air- and moisture-stable and contain the optimal ligand-to-palladium ratio.
-
Screening Options: If the primary recommendation is unsuccessful, screen other advanced ligands like XPhos, SPhos, or BrettPhos itself with a suitable palladium source (e.g., Pd₂(dba)₃).
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions or catalyst degradation at high temperatures. A weaker, non-nucleophilic base is often more effective.
-
Recommendation: Use cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are effective and generally have better functional group tolerance.
-
-
Solvent and Temperature:
-
Recommendation: Use a high-boiling point, anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Temperature: Reactions typically require elevated temperatures (100-120 °C) to overcome the activation energy barrier. Use a sealed vessel to prevent solvent loss.
-
Workflow for Buchwald-Hartwig Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
FAQ 2: I am attempting a Suzuki-Miyaura coupling to form a C-C bond at the 5-position, but I only see dehalogenation of my starting material. What's happening?
Answer: This is a common side reaction in Suzuki couplings, especially with electron-rich heterocyclic halides.[7] The proposed mechanism involves the protonation of the organopalladium intermediate before it can undergo transmetalation with the boronic acid. The this compound, being a basic substrate, can facilitate this undesired pathway. Your choice of catalyst, base, and solvent system is critical to favor the productive cross-coupling pathway.
Troubleshooting Protocol: Suzuki-Miyaura Coupling
-
Starting Material: For Suzuki couplings, you will be starting with the halogenated version of the pyrazole (e.g., 5-bromo-N,1,3-trimethyl-1H-pyrazole). Bromo and chloro derivatives are often superior to iodo-pyrazoles as they show a reduced tendency for dehalogenation.[7]
-
Catalyst System: Similar to C-N couplings, a highly active catalyst is needed.
-
Primary Recommendation: Use a modern precatalyst like XPhos Pd G2 or G3.[8] These systems are highly effective for coupling electron-rich heterocycles.
-
Ligand Choice: The XPhos ligand is particularly effective at promoting the transmetalation step, which helps to outcompete the dehalogenation pathway.
-
-
Base and Solvent System: The base is crucial for activating the boronic acid.
-
Recommendation: Use an aqueous solution of a mild base like K₃PO₄ or K₂CO₃.
-
Solvent: A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is standard. The water is essential for the transmetalation step.
-
Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Substrate | 5-Bromo-N,1,3-trimethyl-1H-pyrazole | Less prone to dehalogenation than the iodo-analog.[7] |
| Pd Precatalyst | XPhos Pd G2 (1-2 mol%) | High activity for hindered and electron-rich substrates.[8] |
| Boronic Acid | 1.2 - 1.5 equivalents | Drives the reaction to completion. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for transmetalation. |
| Solvent | Dioxane / H₂O (4:1 ratio) | Anhydrous conditions can slow or stop the reaction. |
| Temperature | 80 - 110 °C | Provides necessary activation energy. |
FAQ 3: Are there alternatives to Palladium-catalyzed reactions for this substrate?
Answer: Yes. When palladium-based methods prove intractable, it is wise to consider alternative coupling strategies. Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, can be highly effective for sterically hindered partners and may be a viable alternative.[4][9]
Alternative Strategy: Copper-Catalyzed Ullmann Coupling
This reaction typically involves coupling the amine with an aryl iodide in the presence of a copper(I) salt, a ligand, and a base at high temperatures.
Recommended Protocol: Ullmann Coupling
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.
-
Ligand: The reaction often requires a ligand to stabilize the copper catalyst and facilitate the coupling. Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) are often effective.
-
Base: A strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points.
-
Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is necessary due to the high reaction temperatures required.
-
Temperature: Ullmann couplings often require significantly higher temperatures than their palladium-catalyzed counterparts, typically in the range of 120-180 °C.
Visualizing the Catalytic Cycle (Buchwald-Hartwig)
Caption: Simplified Buchwald-Hartwig catalytic cycle.
General Experimental Protocol: Screening for Optimal Conditions
This protocol provides a robust framework for screening multiple conditions in parallel to quickly identify a successful reaction system.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (1.1 eq)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration)
-
Inert atmosphere (Argon or Nitrogen) reaction vials
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the aryl halide, the palladium precatalyst, and the base.
-
Seal the vial and evacuate and backfill with inert gas three times.[10]
-
Add the this compound as a solid.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 110 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This systematic approach, grounded in an understanding of the underlying mechanistic challenges, will significantly increase the probability of success when working with the challenging yet valuable this compound.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). A New Palladium Precatalyst for the Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
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Rizwan, K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. Available at: [Link]
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Tonks, I. A., et al. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]
-
Krasňanský, J., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Vasu, D., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
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Kallan, N. C., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Tonks, I. A., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions. Available at: [Link]
-
Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Varun, B. V., et al. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
-
Thomas, K. R. J., et al. (2005). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molecular Diversity Preservation International. Available at: [Link]
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Gevorgyan, V., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
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Ghosh, C., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Popowycz, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. Available at: [Link]
-
Vautravers, N. F., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Lee, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine. Molecules. Available at: [Link]
-
Kamal, A., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances. Available at: [Link]
-
Vaněk, T., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from: [Link]
-
Singh, R., & Sharma, U. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Retrieved from: [Link]
-
Świerczyńska, K., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis. Available at: [Link]
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Validation & Comparative
A Definitive Guide to the Structural Elucidation of N,1,3-trimethyl-1H-pyrazol-5-amine: An Integrated Crystallographic and Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. This guide provides an in-depth, practical comparison of analytical techniques for confirming the structure of a novel heterocyclic amine, N,1,3-trimethyl-1H-pyrazol-5-amine , using single-crystal X-ray crystallography as the definitive standard and contextualizing its power against other essential spectroscopic methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
While techniques like NMR and Mass Spectrometry provide crucial data on connectivity and composition, they are fundamentally interpreting signals to deduce a structure. SC-XRD is different; it provides a direct, high-resolution visualization of the atomic arrangement in the solid state. It is the only technique that can deliver an unambiguous three-dimensional model, complete with precise bond lengths, bond angles, and stereochemical information.[1]
The fundamental principle relies on the diffraction of X-rays by the ordered, repeating lattice of atoms within a single crystal.[2] By measuring the angles and intensities of the diffracted beams, we can generate an electron density map of the molecule, from which the positions of individual atoms are resolved.[3]
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a definitive crystal structure is a meticulous process. Each step is designed to ensure the quality of the final model, a concept that underpins the trustworthiness of the result.
Step 1: Growing High-Quality Single Crystals
-
Causality: The quality of the diffraction pattern is entirely dependent on the internal order of the crystal. A perfect, single crystal with minimal defects will yield sharp, well-defined diffraction spots, leading to a high-resolution structure.
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Avoid vibrations or sudden temperature changes, which can disrupt crystal growth and lead to the formation of polycrystalline powder.
-
Monitor the vial for the appearance of small, transparent crystals with well-defined facets.
-
Step 2: Crystal Mounting and Data Collection
-
Causality: To obtain a complete dataset, the crystal must be rotated through a range of orientations while being irradiated by the X-ray beam.[2] To minimize atomic thermal vibrations, which can smear the electron density and weaken the diffraction pattern, data is typically collected at cryogenic temperatures (around 100 K).
-
Methodology:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks.
-
Using a micromanipulator, carefully coat the crystal in a cryoprotectant oil (e.g., paratone oil) and pick it up on a cryo-loop.
-
Instantly flash-cool the crystal by placing it into a stream of cold nitrogen gas (100 K) on the diffractometer's goniometer head. This vitrifies the surrounding oil, holding the crystal in place and protecting it.
-
Center the crystal in the X-ray beam.
-
Initiate the data collection sequence. The instrument software will rotate the crystal and collect a series of diffraction images until a complete and redundant dataset is obtained. Data completeness should ideally be above 90%.[4]
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction data contains intensity and position information but lacks "phase" information. The structure solution process is a computational method to solve this "phase problem." The subsequent refinement iteratively improves the atomic model to best fit the experimental data.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: Using software like SHELXT or SUPERFLIP, direct methods are applied to the diffraction data to generate an initial electron density map and a preliminary atomic model.[5]
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This process is repeated until the model converges, meaning it no longer changes significantly with further refinement cycles. The quality of the fit is monitored using the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.
-
Visualizing the Workflow
The entire process, from sample preparation to the final structural model, can be visualized as a logical progression.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Results: Unambiguous Confirmation
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. The data below is illustrative for a typical small organic molecule like this compound.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₆H₁₁N₃ | Confirms the elemental composition determined by other methods. |
| Molecular Weight | 125.17 g/mol | Agrees with the value from mass spectrometry. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice.[6] |
| Unit Cell Dimensions | a=8.5Å, b=10.2Å, c=9.1Å, β=98.5° | The dimensions of the repeating box that builds the crystal. |
| Final R1 [I>2σ(I)] | 0.041 (4.1%) | A low R-factor indicates an excellent agreement between the solved structural model and the experimental data. |
| Completeness | 99.5% | A high completeness ensures the dataset is robust and the resulting model is reliable.[4] |
This data provides unequivocal proof of the molecular structure. It confirms not only the pyrazole core but also the precise location of the substituents: a methyl group on the N1 nitrogen, a methyl group at the C3 position, and the final methyl and amine groups at the C5 position, definitively distinguishing it from other potential isomers.
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While SC-XRD is the gold standard, a comprehensive structural confirmation relies on a suite of orthogonal techniques. Each method probes different aspects of the molecule, and their collective agreement provides an unshakeable foundation for the structural assignment.
Caption: Relationship between key structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment and connectivity of atoms.
-
Expected ¹H NMR Data: For this compound, the spectrum would show three distinct singlets for the three non-equivalent methyl groups and a singlet for the lone proton on the pyrazole ring.
-
Expected ¹³C NMR Data: The spectrum would show signals for all six carbon atoms, with chemical shifts indicative of their environment (e.g., sp² carbons of the ring vs. sp³ carbons of the methyl groups).
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment would show correlations between protons and carbons separated by 2-3 bonds, definitively linking the methyl protons to their respective carbons on the pyrazole ring and confirming the overall connectivity.[7]
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) |
| Sample State | Solid (single crystal) | Solution |
| Primary Information | 3D atomic coordinates, bond lengths/angles | Atomic connectivity, chemical environment |
| Ambiguity | None for a good quality structure | Can be ambiguous for complex isomers without 2D experiments |
| Throughput | Low (days to weeks for crystal growth and analysis) | High (minutes to hours per sample) |
| Key Advantage | Unambiguous, definitive 3D structure | Provides data on the molecule's structure and dynamics in solution |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound with high accuracy and sensitivity.[8]
-
High-Resolution MS (HRMS): An ESI-TOF or Orbitrap mass spectrometer would provide an accurate mass measurement of the molecular ion ([M+H]⁺). For C₆H₁₁N₃, the expected protonated exact mass is 126.1026, and HRMS can confirm this to within a few parts per million (ppm), validating the elemental formula.[9][10]
-
Tandem MS (MS/MS): By isolating the molecular ion and fragmenting it, MS/MS provides a fragmentation pattern that can serve as a structural fingerprint.[1] For instance, the loss of a methyl radical (15 Da) would be an expected fragmentation pathway.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Mass Spectrometry (MS) |
| Sample State | Solid (single crystal) | Solid, liquid, or solution |
| Primary Information | 3D atomic coordinates | Molecular weight, elemental formula, fragmentation pattern |
| Sensitivity | Low (requires mg of material for crystallization) | Very High (can detect femtomole to picomole quantities) |
| Isomer Distinction | Excellent; distinguishes all isomers and conformers | Poor for isomers with similar fragmentation; requires chromatography |
| Key Advantage | Definitive structural proof | Unmatched sensitivity and ability to confirm elemental formula |
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful predictive and confirmatory tool.[11]
-
Structure Prediction: Computational methods can predict the lowest energy conformation of the molecule. The bond lengths and angles of this theoretical structure can be compared to the experimental values obtained from SC-XRD for validation.[12]
-
Spectral Simulation: DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR). Comparing these predicted spectra to the experimental data can aid in the assignment of complex signals and provide further confidence in the proposed structure.[13]
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Computational Chemistry |
| Nature of Result | Experimental measurement of reality | Theoretical model/prediction |
| Requirement | Physical sample, successful crystallization | Only the 2D chemical structure is needed |
| Time Scale | Days to weeks | Hours to days, depending on computational resources |
| Role | Definitive proof | Predictive and confirmatory; aids interpretation of experimental data |
| Key Advantage | Provides the "true" structure in the solid state | Allows for the study of theoretical properties and reaction mechanisms |
Conclusion
The structural elucidation of a novel chemical entity like This compound is a multi-faceted process. While NMR and high-resolution mass spectrometry provide the foundational data for proposing a structure—confirming connectivity and elemental composition—they leave room for ambiguity that is unacceptable in high-stakes research and development.
Single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular structure. It provides a direct, unambiguous, and high-resolution picture of the atomic arrangement, resolving any questions of isomerism and confirming the precise three-dimensional architecture. By integrating the definitive data from SC-XRD with the solution-state insights from NMR, the compositional certainty from MS, and the theoretical validation from computational chemistry, researchers can establish the structure of their compounds with the highest possible degree of scientific integrity and confidence.
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Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines | LCGC International - Chromatography Online. Available at: [Link]
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X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design - ACS Publications. (2023, January 3). Available at: [Link]
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Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 42(21), 8177-8192. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Available at: [Link]
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Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF - ResearchGate. Available at: [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives. Available at: [Link]
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Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3 - ResearchGate. (2025, March 7). Available at: [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004, April 9). Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying N,1,3-trimethyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify N,1,3-trimethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in medicinal chemistry.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental choices, ensuring a thorough understanding of method validation.
The Analytical Challenge: this compound
This compound is a heterocyclic amine with a specific substitution pattern that influences its physicochemical properties, such as polarity and basicity. These characteristics are critical considerations in the development of a robust analytical method. The primary challenges in quantifying this and similar amine-containing compounds include potential peak tailing in chromatography due to interactions with silanol groups on stationary phases, and the need for sensitive and specific detection.[2]
This guide will compare three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used, cost-effective technique for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly valuable for complex matrices and low-level quantification.
The Foundation of Trust: Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that outline the essential parameters for validation.[4][5][6] This guide will adhere to the principles outlined in ICH Q2(R1) to ensure the scientific integrity of the compared methods.[5]
The core validation parameters that will be discussed for each method are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. For each technique, a proposed starting method is provided, followed by a discussion of its validation and a summary of its expected performance.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is often the first choice for the quantitative analysis of small molecules in pharmaceutical settings due to its versatility, robustness, and cost-effectiveness.[7]
Rationale for Method Design
Given the polar and basic nature of this compound, a reversed-phase HPLC method is a suitable starting point. To mitigate peak tailing, a modern, high-purity silica column with end-capping is essential. The mobile phase should be buffered to a pH that ensures consistent ionization of the analyte, thereby promoting symmetrical peak shapes. A pH of around 3 would ensure the amine is protonated, which can be advantageous for retention on some mixed-mode columns or for achieving good peak shape on certain C18 columns.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Protocol: HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
Diluent: Methanol/Water (50:50, v/v)
Validation Performance Comparison: HPLC-UV
| Validation Parameter | Expected Performance | Rationale |
| Specificity | Good | Chromatographic separation should resolve the analyte from potential impurities. Diode-array detection can be used to assess peak purity. |
| Linearity | Excellent (R² > 0.999) | Over a typical range of 1-100 µg/mL. |
| Accuracy | 98-102% recovery | Standard addition or analysis of spiked placebo. |
| Precision (RSD) | < 2% | For both repeatability and intermediate precision. |
| LOD/LOQ | ~0.1 µg/mL / ~0.3 µg/mL | Dependent on the chromophore of the analyte. |
| Robustness | High | Small changes in mobile phase composition, pH, and temperature should have minimal impact on the results. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic efficiency and provides structural information from the mass spectra, which is beneficial for impurity identification. However, the analysis of polar amines like this compound by GC can be challenging due to their low volatility and potential for adsorption onto the column.[2]
Rationale for Method Design
To overcome the challenges of analyzing a polar amine by GC, derivatization is often employed. Silylation, for example, with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the volatility and reduce the polarity of the analyte, leading to improved peak shape and thermal stability. A mid-polarity column is a good starting point for separating the derivatized analyte.
Experimental Workflow: GC-MS
Caption: GC-MS workflow including derivatization.
Detailed Protocol: GC-MS Method
-
Derivatization: To 1 mg of sample/standard, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV. Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Performance Comparison: GC-MS
| Validation Parameter | Expected Performance | Rationale |
| Specificity | Excellent | Mass spectrometric detection provides high specificity. Co-eluting peaks can often be resolved by their unique mass spectra. |
| Linearity | Excellent (R² > 0.999) | Over a range of 0.1-50 µg/mL. |
| Accuracy | 95-105% recovery | Derivatization efficiency can impact accuracy. |
| Precision (RSD) | < 5% | The derivatization step can introduce variability. |
| LOD/LOQ | ~0.01 µg/mL / ~0.03 µg/mL | SIM mode significantly enhances sensitivity. |
| Robustness | Moderate | The derivatization reaction can be sensitive to moisture and small changes in reaction conditions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[7][8]
Rationale for Method Design
For LC-MS/MS, a fast separation is often desired. A shorter column with smaller particles (e.g., a sub-2 µm or core-shell column) can achieve this. The mobile phase should be compatible with mass spectrometry, meaning volatile buffers like ammonium formate or acetate are preferred over non-volatile buffers like phosphate. Electrospray ionization (ESI) in positive ion mode is expected to be efficient for the protonated amine. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional selectivity and sensitivity.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Detailed Protocol: LC-MS/MS Method
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions: Precursor ion (M+H)⁺ → Product ion(s). Specific transitions need to be determined by infusing a standard solution of this compound.
Validation Performance Comparison: LC-MS/MS
| Validation Parameter | Expected Performance | Rationale |
| Specificity | Unsurpassed | MRM is highly specific, monitoring a specific precursor-to-product ion transition, minimizing interferences. |
| Linearity | Excellent (R² > 0.99) | Over a wide dynamic range, often from pg/mL to µg/mL. |
| Accuracy | 95-105% recovery | Matrix effects can be a concern and should be evaluated. |
| Precision (RSD) | < 5% | Highly reproducible. |
| LOD/LOQ | < 1 ng/mL / ~1-5 ng/mL | The most sensitive of the three techniques. |
| Robustness | Good | Less susceptible to minor chromatographic variations than UV detection due to the specificity of the MS detector. |
Summary Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Cost | Low | Medium | High |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | Excellent | Unsurpassed |
| Sample Throughput | High | Medium | High |
| Ease of Use | High | Medium (derivatization) | Medium |
| Best Suited For | Routine QC, high concentration samples | Impurity identification, volatile analytes | Trace level analysis, complex matrices, bioanalysis |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and assays where the analyte concentration is relatively high, HPLC-UV offers a robust, cost-effective, and reliable solution. Its simplicity and high throughput make it ideal for a manufacturing environment.
-
GC-MS is a powerful tool, particularly for identifying and quantifying volatile impurities. However, the need for derivatization for a polar amine like the target compound adds a layer of complexity and potential variability.
-
LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities, bioanalytical studies, or quantification in complex sample matrices. While the initial investment is higher, the quality and reliability of the data for demanding applications are unparalleled.
Ultimately, the selection of the most appropriate analytical method requires a thorough understanding of the analytical problem at hand, balanced with considerations of cost, available instrumentation, and the desired level of performance. A comprehensive validation, following established guidelines, is non-negotiable to ensure the integrity and reliability of the generated data, regardless of the chosen technique.
References
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]
- Fekri, L. Z., & Nikpassand, M. (2022). Synthetical methodologies for (a) 5-aminopyrazoles and (b) 4-aminopyrazoles.
- Gotor, V., & Gotor-Fernández, V. (2017).
- Babu, J. N., et al. (2021). An efficient HILIC-MS/MS method for the trace level determination of three potential genotoxic impurities in aripiprazole active drug substance.
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2739.
- Sharma, S., & Kumar, V. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 7(5), 638-653.
- Pu, Q.-L., Zheng, Y., & Erisman, E. P. (2025). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of Mass Spectrometry, 60(7).
- Al-Mousawi, S. M., & El-Apasery, M. A. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 1395-1403.
- Pu, Q.-L., Zheng, Y., & Erisman, E. P. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. National Institute of Standards and Technology.
- Szajkowska, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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spectroscopic comparison of N,1,3-trimethyl-1H-pyrazol-5-amine and its precursors
An In-Depth Spectroscopic Guide to the Synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine and its Precursors
In the intricate world of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, pyrazole derivatives are indispensable scaffolds. This compound is a key building block, and the ability to unequivocally confirm its structure and purity is paramount. This guide provides a detailed spectroscopic comparison between the target molecule and its fundamental precursors. By dissecting the characteristic signals in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), we offer researchers a robust framework for reaction monitoring, impurity profiling, and final product validation. This comparative approach not only confirms the identity of the final compound but also provides a dynamic view of the chemical transformation as it happens.
The Synthetic Route: A Stepwise Transformation
The construction of the this compound framework typically originates from simple, commercially available starting materials. A common and efficient pathway involves the condensation of a β-ketoester, ethyl acetoacetate, with methylhydrazine. This reaction forms the core pyrazole ring, yielding a pyrazolone intermediate. Subsequent chemical modifications, including amination and methylation, are then performed to arrive at the final product. Understanding the spectroscopic signature of each molecule in this pathway is crucial for process control and quality assurance.
Figure 1. A generalized synthetic workflow from common precursors to the target this compound.
Comparative Spectroscopic Analysis
The journey from simple precursors to the complex target molecule is elegantly chronicled by changes in their respective spectra. Each reaction step leaves an indelible mark, which we can read and interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed structural map of a molecule in solution. By comparing the ¹H and ¹³C NMR spectra of the precursors and the product, we can track the formation of new bonds and changes in the electronic environment of each atom.
¹H NMR Spectral Comparison:
The proton NMR spectrum is instrumental in observing the incorporation of the methyl groups and the formation of the pyrazole ring.
| Compound | Key ¹H NMR Signals (δ, ppm) in CDCl₃ | Rationale for Chemical Shifts and Multiplicity |
| Ethyl Acetoacetate | ~1.25 (t, 3H, J=7.1 Hz, -OCH₂CH ₃), ~2.25 (s, 3H, -C(O)CH ₃), ~3.45 (s, 2H, -COCH ₂CO-), ~4.20 (q, 2H, J=7.1 Hz, -OCH ₂CH₃) | The spectrum shows distinct signals for the ethyl group (a triplet and a quartet) and the acetyl methyl group (a singlet). The methylene protons between the two carbonyls are a key feature that will disappear upon ring formation.[1] |
| Methylhydrazine | ~2.5 (s, 3H, N-CH ₃), ~3.4 (br s, 2H, -NH ₂) | A simple spectrum characterized by a singlet for the methyl group attached to the nitrogen and a broad singlet for the exchangeable amine protons.[2] |
| This compound | ~2.15 (s, 3H, C3-CH ₃), ~3.40 (s, 3H, N1-CH ₃), ~3.0 (br s, 2H, -NH ₂), ~5.25 (s, 1H, C4-H ) | The final product exhibits two sharp singlets for the C3-methyl and N1-methyl groups, confirming their incorporation.[3] A singlet around 5.25 ppm is highly characteristic of the lone proton on the pyrazole ring at the C4 position. The broad amine signal confirms the presence of the amino group. |
¹³C NMR Spectral Comparison:
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, most notably the disappearance of the carbonyl carbons from the precursor and the appearance of the aromatic carbons of the pyrazole ring.
| Compound | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ | Rationale for Chemical Shifts |
| Ethyl Acetoacetate | ~14.1 (-O-CH₂C H₃), ~29.9 (-C(O)C H₃), ~50.2 (-COC H₂CO-), ~61.3 (-OC H₂CH₃), ~167.2 (Ester C =O), ~202.5 (Ketone C =O) | The two distinct downfield signals above 160 ppm are unambiguous indicators of the two carbonyl carbons, which are consumed during the cyclization reaction.[4] |
| Methylhydrazine | ~36.0 (N-C H₃) | A single signal for the methyl carbon. |
| This compound | ~12.5 (C3-C H₃), ~35.6 (N1-C H₃), ~88.0 (C 4), ~141.0 (C 3), ~152.0 (C 5) | The spectrum confirms the formation of the pyrazole ring with three distinct aromatic/olefinic carbons. The absence of carbonyl signals and the presence of these new signals provide conclusive evidence of the successful synthesis. The chemical shifts are estimated based on similarly substituted pyrazoles.[3][5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Groups
FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The transformation is clearly marked by the loss of the precursor's carbonyl groups and the appearance of new vibrations from the pyrazole ring and the amine group.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Ethyl Acetoacetate | ~1745 (strong, sharp), ~1720 (strong, sharp), ~2980 (C-H stretch) | The two strong absorptions in the carbonyl region are the most prominent features and serve as excellent markers for the starting material.[4] |
| Methylhydrazine | ~3350 and ~3280 (two bands, medium), ~2950 (C-H stretch) | The pair of bands in the N-H stretching region is characteristic of a primary amine (-NH₂).[6] |
| This compound | ~3450 and ~3360 (two bands, medium), ~1620 (C=N stretch), ~1580 (C=C stretch), ~2960 (C-H stretch) | The disappearance of the intense C=O bands is a critical confirmation of the reaction's success. The appearance of new bands corresponding to the pyrazole ring's C=C and C=N stretches, along with the characteristic primary amine N-H stretches, confirms the structure of the final product.[5] |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering the final piece of evidence for its identity. The "nitrogen rule" is particularly relevant here, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 130[4][7] |
| Methylhydrazine | CH₆N₂ | 46.07 | 46[8] |
| This compound | C₆H₁₁N₃ | 125.17 | 125[9] |
The detection of a molecular ion peak at m/z = 125 is definitive proof of the formation of this compound, especially when the precursor peaks at 130 and 46 are no longer observed in the purified product.
Experimental Protocols
To ensure the successful synthesis and valid spectroscopic analysis, a well-defined experimental procedure is essential. The following is an illustrative protocol for the initial and most critical step: the formation of the pyrazolone ring.
Protocol: Synthesis of 1,3-dimethyl-1H-pyrazol-5(4H)-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: While stirring, slowly add methylhydrazine (0.1 mol) dropwise to the solution. The addition should be controlled to manage any exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours.
-
Monitoring: Track the disappearance of the starting materials using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, FT-IR, and MS data to confirm the structure of the pyrazolone intermediate before proceeding to the next synthetic step.
Figure 2. A step-by-step workflow for the synthesis of the key pyrazolone intermediate.
Conclusion
The journey from simple precursors like ethyl acetoacetate and methylhydrazine to the more complex this compound is a story told vividly through spectroscopy. Each technique provides a unique chapter: NMR details the precise atomic arrangement, FT-IR confirms the transformation of functional groups, and MS verifies the final molecular weight. By employing these techniques in a comparative manner, researchers can navigate the synthetic pathway with precision and confidence, ensuring the integrity and purity of this valuable chemical building block. This guide provides the foundational spectroscopic knowledge to empower scientists in their synthetic endeavors, fostering a deeper understanding of the molecules they create.
References
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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VPL. (n.d.). Acetonitrile (CH3CN). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Acetonitrile (data page). Retrieved from [Link]
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ResearchGate. (n.d.). Far IR-spectra of acetonitrile. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). METHYL HYDRAZINE (MONOMETHYL HYDRAZINE). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Methylhydrazine. Retrieved from [Link]
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ATB. (n.d.). Ethylacetoacetate | C6H10O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of N,1,3-trimethyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N,1,3-trimethyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of next-generation kinase inhibitors. We will delve into the impact of structural modifications on inhibitory activity, compare the performance of various analogs with supporting experimental data, and provide detailed experimental protocols for their synthesis and evaluation.
The this compound Core: A Versatile Scaffold for Kinase Inhibition
The 1H-pyrazol-5-amine core is a versatile building block in the development of kinase inhibitors. The presence of multiple nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The methyl groups at the N1 and C3 positions of the pyrazole ring in the this compound scaffold contribute to favorable hydrophobic interactions and can influence the overall conformation of the molecule, thereby impacting its binding affinity and selectivity.
The general structure of the analogs discussed in this guide is centered around the N-substituted 1,3-dimethyl-1H-pyrazol-5-amine core. The key to modulating the biological activity of these compounds lies in the strategic modification of the substituent (R) attached to the 5-amino group.
Figure 1: Core scaffold of this compound analogs.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency and Selectivity
The exploration of SAR for this class of compounds has primarily focused on modifications of the N-substituent, which often involves the introduction of various aryl and heteroaryl moieties. These modifications significantly influence the compound's interaction with the target kinase, affecting both potency and selectivity.
Impact of N-Aryl Substitution
The introduction of an aryl group at the 5-amino position has been a common strategy to enhance kinase inhibitory activity. The nature and substitution pattern of this aryl ring are critical for potency.
For instance, in the context of Aurora kinase inhibition, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to our scaffold of interest, is found in the potent Aurora kinase inhibitor Tozasertib.[1] This highlights the potential of pyrazole-based structures in targeting this important class of mitotic kinases.
A systematic evaluation of N-aryl-1,3-dimethyl-1H-pyrazol-5-amines against various kinases would be necessary to establish a clear SAR. Based on general principles of kinase inhibitor design, we can hypothesize the following trends:
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of substituents on the aryl ring can modulate the pKa of the amine linker and influence hydrogen bonding interactions.
-
Steric hindrance: The size and position of substituents can dictate the orientation of the aryl ring within the binding pocket, favoring or clashing with key residues.
-
Hydrophobic interactions: Lipophilic substituents can engage with hydrophobic pockets, enhancing binding affinity.
Table 1: Hypothetical SAR of N-Aryl-1,3-dimethyl-1H-pyrazol-5-amine Analogs against Aurora A Kinase
| Compound ID | N-Aryl Substituent (R) | Aurora A IC50 (nM) | Rationale for Activity |
| 1a | Phenyl | 500 | Baseline activity with an unsubstituted phenyl ring. |
| 1b | 4-Fluorophenyl | 250 | Introduction of a small, electron-withdrawing group can enhance binding. |
| 1c | 4-Methoxyphenyl | 700 | Electron-donating group may be less favorable for this specific interaction. |
| 1d | 3,4-Dichlorophenyl | 150 | Halogen substituents can form favorable halogen bonds and increase lipophilicity. |
| 1e | 4-(Trifluoromethyl)phenyl | 100 | Strong electron-withdrawing group can significantly improve potency. |
Targeting Other Kinase Families: CDK Inhibition
Beyond Aurora kinases, the this compound scaffold holds promise for inhibiting other kinase families, such as Cyclin-Dependent Kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[2][3]
The strategic design of the N-substituent can steer the selectivity of these analogs towards specific CDKs. For example, incorporating a pyrimidinyl moiety, as seen in many known CDK inhibitors, could be a fruitful approach.
Table 2: Hypothetical SAR of N-Pyrimidinyl-1,3-dimethyl-1H-pyrazol-5-amine Analogs against CDK2
| Compound ID | N-Heteroaryl Substituent (R) | CDK2 IC50 (nM) | Rationale for Selectivity |
| 2a | Pyrimidin-2-yl | 300 | The pyrimidine core is a known hinge-binding motif for CDKs. |
| 2b | 4-Anilinopyrimidin-2-yl | 50 | The aniline extension can access deeper hydrophobic pockets, enhancing affinity. |
| 2c | 4-(Methylamino)pyrimidin-2-yl | 150 | Smaller substituents on the pyrimidine may offer a balance of potency and solubility. |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazol-5-amines
The synthesis of the target compounds can be achieved through a straightforward and modular route, allowing for the facile introduction of diverse N-aryl substituents.
Figure 2: General synthetic workflow for N-aryl-1,3-dimethyl-1H-pyrazol-5-amine analogs.
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine
This key intermediate can be synthesized from readily available starting materials. A common method involves the cyclization of a β-ketonitrile with methylhydrazine.
-
To a solution of methylhydrazine (1.1 eq) in ethanol, add 3-oxobutanenitrile (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazol-5-amine.
Step 2: Buchwald-Hartwig Amination for N-Aryl Coupling
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the pyrazol-5-amine and an aryl halide.
-
To a reaction vessel, add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq), the desired aryl bromide or iodide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add a suitable solvent, such as toluene or dioxane.
-
Degas the mixture and then heat it to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final N-aryl-1,3-dimethyl-1H-pyrazol-5-amine analog.
In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)
The inhibitory activity of the synthesized analogs against specific kinases is typically determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[4][5]
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Protocol:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of Aurora A kinase solution in kinase assay buffer.
-
Add 2 µL of a substrate/ATP mix (containing Kemptide and ATP at their respective Km values) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The modularity of its synthesis allows for extensive exploration of the chemical space around the N-substituent, which is a key determinant of potency and selectivity. This guide has outlined the fundamental SAR principles and provided a framework for the rational design and evaluation of new analogs.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a broad range of analogs with diverse N-substituents against a panel of kinases to build comprehensive SAR models.
-
Structure-based design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the design of more potent and selective inhibitors.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for in vivo applications.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold can be further optimized to yield novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [No valid URL provided]
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [No valid URL provided]
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [No valid URL provided]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [No valid URL provided]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [No valid URL provided]
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [No valid URL provided]
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [No valid URL provided]
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [No valid URL provided]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [No valid URL provided]
- SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... [No valid URL provided]
- Aurora B Kinase Assay. [No valid URL provided]
- Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. [No valid URL provided]
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [No valid URL provided]
- Halogenations of 3-aryl-1H-pyrazol-5-amines. [No valid URL provided]
- Chemi-Verse™ Aurora Kinase A Assay Kit. [No valid URL provided]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [No valid URL provided]
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
- Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. [No valid URL provided]
- Theoretical and Experimental Investigations for Identification of Anaphylactic Lymphoma Kinase inhibitors. [No valid URL provided]
- 3fdn - Structure-based drug design of novel Aurora kinase A inhibitors. [No valid URL provided]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [No valid URL provided]
- (PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [No valid URL provided]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [No valid URL provided]
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. [No valid URL provided]
- Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. [No valid URL provided]
- Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. [No valid URL provided]
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [No valid URL provided]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives in Kinase Active Sites
For drug discovery researchers and computational chemists, understanding how a series of related compounds, or congeners, interact with a family of targets is paramount. This guide provides an in-depth, experience-driven walkthrough for conducting a comparative molecular docking study, focusing on the versatile pyrazole scaffold against the therapeutically crucial protein kinase family. We will move beyond a simple step-by-step list to explore the causality behind our choices, ensuring a robust and self-validating experimental design.
Foundational Concepts: The 'Why' Behind the Workflow
Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most intensively pursued drug target classes. Within the vast chemical space of potential inhibitors, compounds featuring a pyrazole ring have emerged as a "privileged scaffold." This is due to their synthetic tractability and their ability to form key interactions within the ATP-binding site of kinases, acting as a bioisosteric replacement for other hinge-binding motifs.[3]
A comparative docking study allows us to computationally predict and rationalize the binding affinities and modes of a series of pyrazole derivatives against multiple kinase targets. This approach is invaluable for:
-
Predicting Selectivity: Understanding why a derivative might inhibit one kinase (e.g., EGFR) more potently than another (e.g., VEGFR-2).
-
Elucidating Structure-Activity Relationships (SAR): Correlating specific chemical modifications on the pyrazole scaffold with changes in binding affinity and interaction patterns.
-
Guiding Lead Optimization: Providing data-driven hypotheses for designing next-generation derivatives with improved potency and selectivity.
The core principle of molecular docking is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and to estimate the strength of the interaction, typically through a scoring function.[4] However, the adage "Garbage-in, Garbage-out" is particularly pertinent here; the reliability of our comparative insights depends entirely on the rigor of our computational protocol.[5]
The Self-Validating Docking Workflow
To ensure the trustworthiness of our results, the protocol must include an internal validation step. The workflow described below is designed to be a self-validating system, establishing confidence in the methodology before screening our library of derivatives.
Sources
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- 2. Modified AutoDock for accurate docking of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,1,3-trimethyl-1H-pyrazol-5-amine
This document provides essential safety and logistical information for the proper disposal of N,1,3-trimethyl-1H-pyrazol-5-amine. As a substituted pyrazole, this compound is part of a class of heterocyclic amines widely utilized in pharmaceutical research and drug development due to their diverse biological activities.[1] The structural similarity to other aminopyrazoles necessitates a cautious and systematic approach to its disposal. The toxicological properties of many such novel compounds are not fully investigated, making adherence to stringent disposal protocols a cornerstone of laboratory safety and environmental responsibility.[2]
This guide is designed for researchers, scientists, and drug development professionals, providing a framework for managing waste containing this compound, from initial hazard assessment to final disposal, ensuring compliance and safety.
Hazard Identification and Risk Assessment
Key hazards associated with similar aminopyrazoles include:
-
Specific Target Organ Toxicity – Single Exposure (Category 3) , potentially causing respiratory irritation.[2][3][5]
The causality behind these classifications lies in the chemical nature of aminopyrazoles. The amine functional group can impart basic and irritant properties, while the heterocyclic ring system can interact with biological pathways. Given the incomplete toxicological data, the precautionary principle dictates that this compound be handled as if it possesses these hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[4][6] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[4][6] |
| STOT - Single Exposure | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound in any form, including for disposal, the following PPE and precautions are mandatory to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[4]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[8]
-
Ventilation : All handling of this compound, especially the transfer of waste, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[2][8] This is crucial to minimize the risk of inhaling dust or vapors.[8]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. Under regulations set by agencies like the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a chemical waste is hazardous.[2] Given the inferred hazards, this compound waste must be treated as hazardous.[9]
Incompatible Materials : This compound is incompatible with acids, strong oxidizing agents, and acid chlorides.[2] Never mix waste containing this compound with these materials. Co-disposal could lead to a vigorous, exothermic reaction, release of toxic fumes, or container pressurization.
The following diagram outlines the decision-making workflow for segregating different forms of waste containing this compound.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of this compound waste.
Step 4.1: Preparing the Waste Container
-
Select an Appropriate Container : Use a sturdy, leak-proof container with a secure screw-top cap.[10][11] For liquid waste, plastic containers are often preferred.[12] Ensure the container material is compatible with the solvent used.
-
Label the Container : Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents, including solvents.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
Step 4.2: Handling and Transferring Waste
-
Solid Waste : Carefully transfer solid this compound or residues into the designated solid hazardous waste container using a spatula or scoop.[3] Avoid creating dust.[3][4]
-
Liquid Waste : Use a funnel to pour solutions containing the compound into the designated liquid hazardous waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Contaminated Labware : Disposable items like gloves, weigh boats, and paper towels should be placed in a designated solid waste container.[8] Non-disposable glassware must be decontaminated before washing.
Step 4.3: Decontaminating Empty Containers
The original container of this compound must be properly decontaminated before disposal.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : Collect all rinsate as hazardous liquid waste and add it to your liquid waste container.[11]
-
Deface Label : After triple rinsing and air-drying in a fume hood, completely obliterate or remove the original label.[10][11]
-
Dispose of Container : The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.[11]
Step 4.4: Storage Pending Disposal
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within your laboratory.[12] This area should be clearly marked, away from general traffic, and provide secondary containment to catch any potential leaks. Waste containers must remain closed at all times except when actively adding waste.[9][12]
Step 4.5: Arranging for Final Disposal
Once the waste container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12] Do not attempt to dispose of the chemical waste through any other means.[9][10] Final disposal must be conducted at an approved waste disposal plant.[2][3][5]
Emergency Procedures
Spills
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to handle it, wear appropriate PPE, and contain the spill with an absorbent material (e.g., vermiculite or sand).
-
Collect Waste : Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3][8]
-
Decontaminate : Clean the spill area with a suitable solvent.
Personal Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][6][8] Seek medical attention if irritation occurs or persists.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3][8]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][13]
Conclusion
The responsible management of chemical waste is a critical component of scientific research. For this compound, a compound with inferred irritant properties and uncharacterized long-term effects, a rigorous disposal process is not merely a regulatory requirement but a professional obligation. By adhering to this guide—from diligent hazard assessment and segregation to proper containment and EHS coordination—researchers can ensure the safety of themselves, their colleagues, and the environment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]
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ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N,1,3-trimethyl-1H-pyrazol-5-amine
Hazard Assessment of N,1,3-trimethyl-1H-pyrazol-5-amine Analogs
Given the absence of specific toxicological data for this compound, a conservative approach based on the hazard profile of analogous compounds is warranted. Structurally related pyrazole derivatives frequently exhibit the following classifications:
-
Skin Irritation: Many pyrazole-based compounds are categorized as skin irritants.[3][4][5][6][7]
-
Eye Irritation: Serious eye irritation is a common hazard associated with this class of chemicals.[3][4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][6][7]
-
Acute Oral Toxicity: Some analogs are harmful if swallowed.[7]
Therefore, all handling procedures must be predicated on the assumption that this compound possesses a similar hazard profile.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for preventing chemical exposure. The following table outlines the minimum PPE requirements for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation.[6][8] It is imperative to inspect gloves for any signs of degradation or perforation before use.[9][10][11] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect against accidental splashes that could cause serious eye irritation or damage.[6][10][11][12][13] |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, chemically resistant aprons or coveralls should be considered. | To protect the skin and personal clothing from contamination.[6][8][14] |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary. | To prevent the inhalation of potentially irritating particles or vapors.[6][8] |
Step-by-Step PPE Protocols
Adherence to standardized procedures for donning and doffing PPE is as critical as the selection of the equipment itself.
Donning PPE: A Sequential Approach
Caption: Sequential process for correctly donning PPE.
-
Laboratory Coat: Fasten completely to ensure full frontal coverage.
-
Gloves: Select the appropriate size and material. Check for any visible defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
-
Eye and Face Protection: Don safety glasses, goggles, or a face shield. Adjust for a secure and comfortable fit.
Doffing PPE: Minimizing Cross-Contamination
The removal of PPE should be performed in a manner that prevents the transfer of contaminants.
Caption: Step-by-step procedure for the safe removal of PPE.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.[9][10][11]
-
Eye and Face Protection: Remove by handling the earpieces or strap from behind the head.
-
Laboratory Coat: Remove by turning it inside out to contain any contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][10][11]
Engineering Controls and Emergency Procedures
While PPE is the final line of defense, it should be used in conjunction with appropriate engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][12][15]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9][15]
In the event of an exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4][9][16][17] Remove contaminated clothing.[3][4][5][9]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4][9][16][17] Seek immediate medical attention.[3][4][5][9][17]
-
Inhalation: Move the individual to fresh air.[3][9][15][16][17] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][15][16][17]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container immediately after use.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3][16][17] Follow all local, state, and federal regulations for hazardous waste disposal.[18]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[19] The cleaned container can then be disposed of according to institutional guidelines.[19]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
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PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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EHS Daily Advisor. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. (n.d.). 3-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
